2-Methyl-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 | |
| Source | PubChem | |
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InChI Key |
XTTIQGSLJBWVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Record name | 2-METHYL-4-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID3025629 | |
| Record name | 2-Methyl-4-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methyl-4-nitroaniline appears as yellow needles or mustard yellow powder. (NTP, 1992) | |
| Record name | 2-METHYL-4-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-METHYL-4-NITROANILINE | |
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Density |
1.1586 at 284 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-METHYL-4-NITROANILINE | |
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CAS No. |
99-52-5 | |
| Record name | 2-METHYL-4-NITROANILINE | |
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| Record name | 2-Amino-5-nitrotoluene | |
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| Record name | 4-Nitro-o-toludine | |
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| Record name | 2-Methyl-4-nitroaniline | |
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| Record name | Benzenamine, 2-methyl-4-nitro- | |
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| Record name | 2-Methyl-4-nitroaniline | |
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| Record name | 4-nitro-o-toluidine | |
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| Record name | 2-METHYL-4-NITROANILINE | |
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Melting Point |
268 to 271 °F (NTP, 1992) | |
| Record name | 2-METHYL-4-NITROANILINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Methyl-4-nitroaniline (CAS No: 99-52-5), a chemical intermediate with applications in the synthesis of dyes and other organic compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.
Core Physical and Chemical Properties
This compound, also known as 4-nitro-o-toluidine, is an organic compound with the chemical formula C₇H₈N₂O₂.[1] It typically appears as yellow needles or a mustard yellow powder.[3][4] The following table summarizes its key physical properties for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 99-52-5 | |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Yellow needles or mustard yellow powder | [3][4] |
| Melting Point | 130-133 °C | [5][6] |
| Boiling Point | 294.61 °C (rough estimate) | [4][7] |
| Density | 1.1586 g/cm³ | [2][3][7] |
| Solubility | ||
| In water: < 1 mg/mL at 22 °C | [3] | |
| In other solvents: Soluble in ethanol, benzene, acetic acid, dichloromethane, DMSO, ethyl acetate, methanol, acetone, chloroform, and ether. | [2][6][7] | |
| pKa | 0.92 ± 0.10 | [7] |
| InChI | 1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 | |
| InChIKey | XTTIQGSLJBWVIV-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N | [3] |
Experimental Protocols
Accurate determination of physical properties is critical for the reliable use of any chemical compound in research and development. The following sections detail the standard methodologies for measuring the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[7]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[1]
-
Measurement:
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[5]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
-
Solubility Testing
Determining the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
A small, pre-weighed amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A specific volume of the solvent (e.g., 1 mL of water, ethanol, etc.) is added.[8]
-
The mixture is vigorously agitated using a vortex mixer or by shaking.[2]
-
The sample is visually inspected for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.
-
-
Quantitative Measurement (for slightly soluble compounds):
-
An excess amount of the solid is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (this may take several hours).
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]
-
Spectroscopic Analysis
Spectroscopic data is crucial for confirming the chemical structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[9][10]
¹H NMR Acquisition:
-
A one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]
-
The chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer.[9]
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of solid this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[9]
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.[9]
Acquisition:
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹. The number of scans is adjusted to obtain a good signal-to-noise ratio.[9]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a solid organic compound like this compound.
Caption: Workflow for the characterization of this compound.
References
- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. filab.fr [filab.fr]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]
Synthesis and Characterization of 2-Methyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-nitroaniline, also known as 4-nitro-o-toluidine, is a key chemical intermediate with significant applications in the synthesis of azo dyes, pigments, and potentially as a building block in pharmaceutical development.[1][2] Its molecular structure, featuring an electron-donating methyl group and a powerful electron-withdrawing nitro group on an aniline frame, creates a versatile platform for further chemical modifications.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details its analytical characterization. The information is presented to aid researchers in the efficient synthesis and reliable identification of this compound.
Synthesis Methodologies
The predominant synthetic strategy for this compound involves a multi-step process starting from either o-toluidine or p-toluidine.[1][3] A critical step in these syntheses is the protection of the highly reactive amino group, typically through acylation, prior to the nitration of the aromatic ring. This protection serves two main purposes: it prevents the oxidation of the amino group by the strong nitrating agents and controls the regioselectivity of the electrophilic aromatic substitution to favor the desired isomer.[4][5] Following nitration, the protecting group is removed by hydrolysis to yield the final product.[1]
Several acylating agents are commonly employed, with the choice impacting the overall yield and complexity of the procedure.[3] The most prevalent methods utilize acetic anhydride, p-toluenesulfonyl chloride, or benzenesulfonyl chloride for the protection step.[3]
Synthesis via Acetylation of p-Toluidine
A common and effective route involves the acetylation of p-toluidine, followed by nitration and subsequent hydrolysis. The bulky acetamido group directs the incoming nitro group primarily to the ortho position relative to itself.[4]
Experimental Protocol:
-
Step 1: Preparation of N-Acetyl-4-methylaniline: In a suitable reaction vessel, 4-methylaniline (p-toluidine) is reacted with acetic anhydride.[4] The mixture is typically stirred, and the temperature is controlled to remain below 80°C during the addition.[4] After the addition is complete, the reaction mixture is cooled to allow the product to precipitate. The solid N-acetyl-4-methylaniline is collected by vacuum filtration and can be recrystallized from an ethanol/water mixture.[4]
-
Step 2: Nitration of N-Acetyl-4-methylaniline: The N-acetyl-4-methylaniline is dissolved in glacial acetic acid, and concentrated sulfuric acid is added slowly while cooling the mixture in an ice-salt bath to maintain a temperature between 0 and 2°C.[4] A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the reaction temperature does not exceed 10°C.[4] After the addition, the reaction is stirred at room temperature for approximately one hour. The reaction mixture is then poured over crushed ice, and the precipitated N-acetyl-2-nitro-4-methylaniline is collected by filtration and washed with cold water.[4]
-
Step 3: Hydrolysis to this compound: The N-acetyl-2-nitro-4-methylaniline is suspended in an aqueous solution of potassium hydroxide in ethanol and refluxed for about an hour.[4] Water is then added dropwise to the hot solution, causing the this compound to crystallize as dark red needles.[4]
Synthesis using p-Toluenesulfonyl Chloride
An alternative protection strategy employs p-toluenesulfonyl chloride, which can lead to high yields of the desired product.[1]
Experimental Protocol:
-
Step 1: Formation of N-(p-toluenesulfonyl)-o-toluidine: o-Toluidine is reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide.[3]
-
Step 2: Nitration: The resulting N-(p-toluenesulfonyl)-o-toluidine is then nitrated.[3]
-
Step 3: Hydrolysis: The nitro-sulfonamide intermediate is hydrolyzed using sulfuric acid to yield this compound.[1] This method has been reported to achieve a yield of up to 95.0%.[3]
Synthesis using Benzenesulfonyl Chloride
Benzenesulfonyl chloride offers another viable protecting group for the synthesis of this compound.[1]
Experimental Protocol:
-
Step 1: Formation of N-Benzenesulfonyl-o-toluidine: o-Toluidine is reacted with benzenesulfonyl chloride.[6]
-
Step 2: Nitration: The N-Benzenesulfonyl-o-toluidine is dissolved in a solvent such as chlorobenzene, and nitration is carried out by the gradual addition of 62% nitric acid at a temperature of 40-50°C.[1][6]
-
Step 3: Hydrolysis: The resulting 5-nitro-N-benzenesulfonyl-o-toluidine is subsequently hydrolyzed with sulfuric acid to afford this compound.[1] This route has a reported yield of 80%.[1][6]
Data Presentation
Quantitative Comparison of Synthesis Routes
| Starting Material | Protecting Group | Reported Yield (%) | Reference |
| p-Toluidine | Acetic Anhydride | Not explicitly stated in a single value, but is a common lab preparation. | [4] |
| o-Toluidine | p-Toluenesulfonyl chloride | 95.0 | [3] |
| o-Toluidine | Benzenesulfonyl chloride | 80 | [1][6] |
| o-Toluidine | Acetic Acid | 88.8 | [7] |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [8] |
| Molecular Weight | 152.15 g/mol | [8] |
| Appearance | Yellow needles or mustard yellow powder | [2][8] |
| Melting Point | 130-132 °C | [9] |
| Solubility | Less than 1 mg/mL in water at 72 °F. Soluble in ethanol, ether, acetone, benzene, and chloroform. | [2][8] |
| ¹H NMR (DMSO-d₆, 399.65 MHz) | δ 7.89 (d), 7.88 (dd), 6.67 (d), 6.49 (br s, NH₂), 2.14 (s, CH₃) | [10] |
| IR Spectroscopy (KBr disc) | Key absorptions for NH₂, NO₂, and aromatic C-H and C=C bonds are expected. | [11] |
| Mass Spectrometry (EI) | m/z 152 (M⁺), 106, 77, 79, 94 | [8] |
| CAS Number | 99-52-5 | [1] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
Caption: Synthetic workflow for this compound starting from p-toluidine.
Caption: Comparative synthetic workflows for this compound from o-toluidine.
Conclusion
This technical guide has outlined the primary synthetic pathways and characterization data for this compound. The choice of synthetic route will depend on factors such as desired yield, cost of reagents, and available laboratory equipment. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and reliable production and identification of this important chemical intermediate.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 8. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 99-52-5 [chemicalbook.com]
- 10. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]
- 11. This compound(99-52-5) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-Methyl-4-nitroaniline (CAS: 99-52-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-nitroaniline (CAS 99-52-5), a significant chemical intermediate. The information presented herein is intended to support research, development, and safety protocols for professionals working with this compound.
Chemical Identity and Properties
This compound, also known as 4-Nitro-o-toluidine or Red Base RL, is an aromatic amine.[1] Its chemical structure consists of a toluene molecule substituted with an amino group and a nitro group.[2] This "push-pull" system, with an electron-donating methyl group and a strong electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 99-52-5[3] |
| Molecular Formula | C₇H₈N₂O₂[3] |
| Molecular Weight | 152.15 g/mol [3] |
| IUPAC Name | This compound[3] |
| InChI | 1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3 |
| InChIKey | XTTIQGSLJBWVIV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])N[3] |
| Synonyms | 2-Amino-5-nitrotoluene, 4-Nitro-o-toluidine, Azoic Diazo No. 34, C.I. 37100[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Description | Yellow needles or mustard yellow powder. | [3] |
| Melting Point | 130-132 °C | |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform. | [1] |
| Density | 1.1586 g/cm³ at 140 °C | [3] |
| pKa | 0.92 ± 0.10 | [4] |
| Flash Point | 157.3 °C (closed cup) |
Synthesis of this compound
The primary route for synthesizing this compound starts from o-toluidine and involves three main steps: protection of the amino group (acylation), nitration of the aromatic ring, and deprotection (hydrolysis).[2][5] The choice of the acylating agent is a key factor influencing the reaction's yield and purity.[5]
Experimental Protocol: Synthesis via Acylation, Nitration, and Hydrolysis
This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.
Step 1: N-Acetylation of o-Toluidine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine.
-
Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur. Maintain the temperature below 80°C.[6]
-
After the addition is complete, heat the mixture to reflux for a specified time to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature, which should cause the product, N-acetyl-o-toluidine, to precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to improve purity.[6]
Step 2: Nitration of N-acetyl-o-toluidine
-
In a clean, dry flask, dissolve the N-acetyl-o-toluidine obtained from the previous step in glacial acetic acid.[6]
-
Slowly add concentrated sulfuric acid to the mixture while stirring and cooling in an ice/salt bath.[6]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, and cool it.[6]
-
Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature remains below 10°C.[6]
-
After the addition, allow the reaction to stir at room temperature for about an hour.[6]
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product.[6]
-
Filter the product, wash it thoroughly with cold water, and dry it.[6]
Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline
-
In a round-bottom flask, suspend the nitrated product in a solution of aqueous ethanol.
-
Add a base, such as potassium hydroxide, to the suspension.[6]
-
Heat the mixture to reflux for approximately one hour.[6]
-
After reflux, add water dropwise to the solution, which will cause the this compound to crystallize as dark red needles.[6]
-
Filter the final product, wash with water, and dry.
Applications
This compound is a crucial intermediate in several industrial applications:
-
Dye Manufacturing : It is primarily used as a red base for ice dyeing and can be directly coupled with color phenol AS systems on fibers.[1] This makes it essential for dyeing materials like velvet, corduroy, and denim.[1] It is also a precursor for azo dyes, contributing to a wide range of vibrant and stable colors.[7]
-
Pigment Production : It can be used to synthesize pigments for inks.[1]
-
Photosensitive Materials : The compound is used to synthesize photosensitive diazonium salts for applications in photocopying, remote sensing, and holography.[1]
-
Organic Synthesis : It serves as a starting reagent in the synthesis of other chemicals, such as 3-chloro-5-methylphenyl isocyanate.[8] It is also used in the preparation of in-plane aligned nanofibers through electrospinning.[8]
-
Pharmaceutical Research : Its electron-deficient nature makes it a useful substrate for nucleophilic aromatic substitution and reductive transformations, creating novel intermediates for molecules with potential biological activity.[2]
Safety and Handling
This compound is a hazardous substance and requires careful handling.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[3] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[9] |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled[9] |
| Specific Target Organ Toxicity (Repeated Exposure) (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure[9] |
| Hazardous to the Aquatic Environment (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects[9] |
-
Symptoms of Exposure : Exposure can cause irritation to the eyes and skin.[3][10] Structurally similar chemicals may lead to methemoglobinemia.[3][10] Ingestion of less than 40 grams may be fatal or cause serious health damage.[11]
-
Personal Protective Equipment (PPE) : When handling this chemical, appropriate PPE should be worn, including gloves, eye shields, a face shield, and a dust mask (type N95 or equivalent).
-
Handling : Avoid all personal contact, including inhalation.[11] Use in a well-ventilated area.[11] Do not eat, drink, or smoke when using this product.
-
Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[8][10][11] Keep containers securely sealed.[11]
-
Spill Response : In case of a small spill, remove all ignition sources, dampen the solid material with 60-70% ethanol, and transfer it to a suitable container for disposal.[10] For larger spills, evacuate the area and alert emergency responders.[11]
Analytical Methods
The quantitative analysis of this compound in various matrices, such as environmental samples, can be performed using chromatographic techniques coupled with mass spectrometry. Isotope dilution mass spectrometry, using a deuterated internal standard like this compound-d3, is a powerful method for achieving high accuracy and precision.[12]
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis in Plasma
This is a representative protocol for the extraction and preparation of a plasma sample for the analysis of this compound.
-
Sample Spiking : To a known volume of the plasma sample, add a precise amount of the internal standard solution (e.g., this compound-d3 in acetonitrile).[13]
-
Protein Precipitation : Add a protein precipitation solvent, such as ice-cold acetonitrile containing 0.1% formic acid, to the plasma sample.[13]
-
Vortexing : Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation : Centrifuge the sample at a high speed to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in a solvent compatible with the LC-MS/MS mobile phase.[13]
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system for analysis.
Spectral Data
Spectral data is crucial for the identification and characterization of this compound.
-
¹H NMR : The proton NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks for the aromatic protons and the methyl group protons.[14]
-
IR Spectroscopy : The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, and the symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
While specific spectral data from the search results are limited, these techniques are standard for the characterization of this compound.
This guide provides foundational technical information for professionals working with this compound. For detailed, application-specific protocols and safety measures, consulting primary literature and established safety data sheets is strongly recommended.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 99-52-5 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. This compound | 99-52-5 [chemicalbook.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methyl-4-nitroaniline (also known as 4-nitro-o-toluidine), a compound of interest in various chemical and pharmaceutical research areas. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, supported by detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here is for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.89 | d | 1H | Ar-H (H-5) |
| ~7.88 | dd | 1H | Ar-H (H-3) |
| ~6.67 | d | 1H | Ar-H (H-6) |
| ~6.49 | br s | 2H | -NH₂ |
| ~2.14 | s | 3H | -CH₃ |
Data sourced from a 399.65 MHz spectrum in DMSO-d6.[1]
¹³C NMR (Carbon-13) NMR Data
The following table presents the expected chemical shifts for the carbon atoms in this compound, based on analysis of its isomers and related structures. Aromatic carbons typically resonate in the 110-160 ppm range.
| Chemical Shift (ppm) | Assignment |
| ~152 | C-NH₂ |
| ~149 | C-NO₂ |
| ~127 | C-CH₃ |
| ~125 | Ar-CH |
| ~118 | Ar-CH |
| ~113 | Ar-CH |
| ~17 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule. The data below highlights the characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretching | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl (-CH₃) |
| 1620-1580 | C=C stretching | Aromatic Ring |
| 1530-1480 | N-O asymmetric stretching | Nitro (-NO₂) |
| 1350-1300 | N-O symmetric stretching | Nitro (-NO₂) |
| 850-800 | C-H out-of-plane bending | Substituted Benzene |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are dependent on the solvent used. For nitroanilines, a key absorption band is typically observed in the UV-Vis region, which may shift based on solvent polarity.
| Solvent | λmax (nm) |
| Ethanol | ~373 |
| Methanol | ~375 |
| Water | ~381 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
-
¹H NMR Acquisition :
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a one-dimensional proton spectrum with typical parameters such as a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Adjust the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use typical parameters such as a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
IR Spectroscopy (FTIR)
For solid samples like this compound, the following methods are common:
-
KBr Pellet Method :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
-
Attenuated Total Reflectance (ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
For both methods, typically 16-32 scans are co-added over a spectral range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
-
Stock Solution Preparation : Accurately weigh a precise amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation : Prepare a dilute working solution from the stock solution. The final concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).
-
Spectrophotometer Setup :
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Baseline Correction : Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan to correct for any absorbance from the solvent and cuvettes.
-
Sample Measurement :
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample holder and run the absorbance scan.
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural-spectroscopic correlations for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure and key spectroscopic correlations for this compound.
References
Crystal Structure of 2-Methyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-Methyl-4-nitroaniline (2M4NA), a molecule of significant interest in materials science and pharmaceutical research. This document details the crystallographic parameters, molecular geometry, and the experimental protocols used for its structural determination, presenting a valuable resource for researchers in drug design and materials engineering.
Introduction
This compound (also known as 4-nitro-o-toluidine) is an organic compound with the chemical formula C₇H₈N₂O₂.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, an amino group, and a nitro group, gives rise to interesting solid-state properties. The specific arrangement of these functional groups influences the intermolecular interactions and the overall crystal packing, which in turn dictates the material's physical and chemical characteristics. Understanding the precise three-dimensional structure is crucial for applications ranging from the development of nonlinear optical (NLO) materials to the design of novel pharmaceutical compounds.
Physicochemical Properties
This compound typically appears as yellow needles or a mustard yellow powder.[1] It has a melting point in the range of 130-132 °C.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Yellow needles or mustard yellow powder | [1] |
| Melting Point | 130-132 °C | [2][3] |
| CAS Number | 99-52-5 | [2] |
Crystallographic Data
The crystal structure of this compound was first determined by G. Zanotti, A. Del Pra, F. H. Cano, and S. Garcia-Blanco and published in Acta Crystallographica Section B in 1978. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 162581 .
The compound crystallizes in the monoclinic space group P2₁/n. The unit cell parameters are summarized in the table below.
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Number | 162581 |
| Empirical formula | C₇H₈N₂O₂ |
| Formula weight | 152.15 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.963(2) |
| b (Å) | 15.346(3) |
| c (Å) | 6.208(1) |
| α (°) | 90 |
| β (°) | 96.03(2) |
| γ (°) | 90 |
| Volume (ų) | 754.4(3) |
| Z | 4 |
Data sourced from the primary crystallographic study by Zanotti et al. (1978).
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a nearly planar benzene ring. The amino and nitro groups are key determinants of the electronic properties and intermolecular interactions. The precise bond lengths and angles within the molecule are critical for understanding its chemical behavior and for computational modeling studies.
(Note: Detailed bond lengths and angles are typically found within the Crystallographic Information File (CIF) associated with CCDC 162581 and in the full publication by Zanotti et al. (1978).)
Experimental Protocols
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction can be obtained through recrystallization from a suitable solvent. A common method involves dissolving the commercially available compound in a solvent such as ethanol or ethyl acetate and allowing for slow evaporation at room temperature.[4] This process promotes the formation of well-ordered, single crystals.
X-ray Diffraction Data Collection and Structure Solution
The determination of the crystal structure of 2-Methyl-5-nitroaniline hydrate serves as a representative example of the general methodology.[5] A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[5] Data collection is performed on a diffractometer using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5] To minimize thermal vibrations, the crystal is often cooled to a low temperature (e.g., 100 K) during data collection.[5]
A series of diffraction images are collected as the crystal is rotated.[5] These images are then processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.[5] The crystal structure is subsequently solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[5]
Visualization of the Molecular Structure
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.
References
Molecular weight and formula of 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-nitroaniline (CAS No: 99-52-5), a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of these workflows, tailored for professionals in research and drug development.
Core Properties of this compound
This compound is a yellow crystalline solid.[1] Its molecular structure, featuring a methyl and a nitro group on an aniline backbone, makes it a valuable precursor in various synthetic applications, including the manufacturing of dyes and active pharmaceutical ingredients.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [4][3] |
| CAS Number | 99-52-5 | [4][2][3] |
| Appearance | Yellow needles or mustard yellow powder | [1] |
| Melting Point | 130-132 °C | |
| Boiling Point | 341 °C at 760 mmHg | [5] |
| Solubility in Water | <0.1 g/100 mL at 22 °C | [6][5] |
| Solubility in Organic Solvents | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [6][5] |
| pKa (Predicted) | 0.92 ± 0.10 | [6][5] |
| ¹H NMR (DMSO-d₆, 399.65 MHz) | δ 7.89 (d), 7.88 (d), 6.66 (dd), 6.49 (d), 2.13 (s) ppm | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and quantitative analysis of this compound are presented below. These protocols are foundational for its application in research and development.
Synthesis of this compound from o-Toluidine
A common and effective method for the synthesis of this compound involves a three-step process starting from o-toluidine. This process includes the protection of the amino group by acylation, followed by nitration of the aromatic ring, and finally, deprotection via hydrolysis.
Step 1: Acylation (Amino Group Protection)
-
In a suitable reaction vessel, dissolve o-toluidine in a solvent such as glacial acetic acid.
-
Slowly add the acylating agent (e.g., acetic anhydride or p-toluenesulfonyl chloride) to the solution while stirring. The temperature should be controlled to prevent side reactions.
-
After the addition is complete, the reaction mixture is typically heated to ensure the completion of the acylation reaction.
-
The resulting N-acylated o-toluidine derivative is then isolated, often by precipitation in water, followed by filtration and drying.
Step 2: Nitration
-
The N-acylated o-toluidine is dissolved in a suitable solvent, such as concentrated sulfuric acid.
-
The solution is cooled to a low temperature (typically 0-10 °C) using an ice bath.
-
A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition, the reaction is stirred for a period to ensure complete nitration.
-
The reaction mixture is then carefully poured over crushed ice to precipitate the nitrated product.
-
The solid is collected by filtration, washed with water to remove residual acid, and dried.
Step 3: Hydrolysis (Deprotection)
-
The nitrated intermediate is suspended in an acidic solution, commonly aqueous sulfuric acid.
-
The mixture is heated under reflux for several hours to hydrolyze the acyl group and liberate the free amino group.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7. This causes the this compound to precipitate.
-
The yellow solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Analysis by Isotope Dilution LC-MS/MS
This protocol outlines a robust method for the quantification of this compound in a biological matrix (e.g., plasma) using its deuterated analog (this compound-d3) as an internal standard.
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d3 (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of this compound.
-
Sample Preparation: To a known volume of the sample (and each calibration standard), add a fixed amount of the this compound-d3 internal standard solution.
2. Extraction:
-
Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile, to the samples. Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted samples onto a suitable HPLC or UHPLC column (e.g., a C18 column) for chromatographic separation.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and internal standard. Monitor specific precursor-to-product ion transitions for both this compound and this compound-d3.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their analyte-to-IS peak area ratios from the calibration curve.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Synthetic pathway for this compound from o-toluidine.
References
- 1. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 99-52-5 [matrix-fine-chemicals.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound CAS#: 99-52-5 [m.chemicalbook.com]
- 7. This compound(99-52-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Health and Safety of 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 2-Methyl-4-nitroaniline (CAS No. 99-52-5). The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of the potential hazards, safe handling procedures, and toxicological profile of this compound.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Yellow needles or mustard yellow powder | [1] |
| Melting Point | 130-132 °C | |
| Boiling Point | 294.61 °C (estimate) | [2] |
| Density | 1.1586 g/cm³ | [2] |
| Solubility | Insoluble in water.[3] Soluble in ethanol, ether, acetone, benzene, and chloroform. | [4] |
| Vapor Pressure | 20.4 hPa at 133.5 °C | [2] |
| Flash Point | 157.3 °C (closed cup) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | [1] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | [5] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects | [5] |
Symptoms of exposure may include irritation of the eyes and skin.[1] Structurally similar chemicals have been known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1]
Toxicological Information
A summary of the available quantitative toxicological data is provided in Table 3.
Table 3: Quantitative Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 750 mg/kg | |
| LD₅₀ | Guinea pig | Dermal | > 500 mg/kg | |
| LC₅₀ | Rat | Inhalation | 0.51 mg/L (4 hours) | |
| ErC₅₀ | Chlorella vulgaris (Algae) | - | 1.5 mg/L (72 hours) | |
| BMDL (90-day study) | Male Wistar Rat | Oral | 1.503 mg/kg |
A recent 90-day oral toxicity study in Wistar rats identified the liver as a target organ for this compound toxicity. The study established a Benchmark Dose Lower Confidence Limit (BMDL) of 1.503 mg/kg for male rats. The mechanism of hepatotoxicity is suggested to be related to the upregulation of PPARγ expression, leading to liver dysfunction and inflammatory responses.
Experimental Protocols
The following sections outline the general methodologies for the key toxicological assessments cited in this guide. These are based on internationally recognized OECD guidelines.
Acute Oral Toxicity (based on OECD Guideline 401)
The acute oral toxicity is typically determined using a method like the one described in the now-deleted OECD Guideline 401.[6] This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[7]
-
Test Animals: Healthy young adult rodents (e.g., rats) of a single sex are used.[7]
-
Procedure: The test substance is administered in a single dose by gavage.[7] Animals are observed for at least 14 days for signs of toxicity and mortality.[7] Body weight is recorded weekly.[7]
-
Endpoint: The LD₅₀ (the dose estimated to be lethal to 50% of the test animals) is calculated.[7] A full necropsy of all animals is performed at the end of the study.[7]
Acute Dermal Toxicity (based on OECD Guideline 402)
This test assesses the potential adverse effects of short-term dermal exposure to the substance.[8]
-
Test Animals: Rodents such as rats, rabbits, or guinea pigs are typically used.[9]
-
Procedure: The substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours.[10] The animals are observed for 14 days for signs of toxicity and mortality.[10]
-
Endpoint: The LD₅₀ is determined, and a gross necropsy is performed on all animals.[10]
Acute Inhalation Toxicity (based on OECD Guideline 403)
This guideline is used to assess the health hazards from short-term exposure to an inhaled substance, which can be a gas, vapor, or aerosol.[11][12]
-
Test Animals: Typically, young adult rats are used.[13]
-
Procedure: Animals are exposed to the test substance in a dynamic airflow inhalation exposure system for a defined period, usually 4 hours.[12] They are then observed for at least 14 days.[12][14]
-
Endpoint: The LC₅₀ (the concentration in the air that is lethal to 50% of the animals) is determined.[12] Daily observations, weight measurements, and a final gross autopsy are conducted.[14]
Algal Growth Inhibition Test (based on OECD Guideline 201)
This test determines the effects of a substance on the growth of freshwater microalgae.[15]
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata, is used.[16]
-
Procedure: Exponentially growing algal cultures are exposed to at least five concentrations of the test substance for 72 hours.[15] The growth of the algae is measured, usually by cell counts, at 24-hour intervals.[17]
-
Endpoint: The EC₅₀, which is the concentration that causes a 50% reduction in either the growth rate or the final cell yield compared to a control, is calculated.[16][17]
90-Day Oral Hepatotoxicity Study in Wistar Rats (Methodology Summary)
While the full experimental protocol for the recent hepatotoxicity study is not publicly available, the abstract indicates the following methods were employed:
-
Test Animals: Male Wistar rats.
-
Exposure: Oral administration of this compound for 90 days.
-
Parameters Assessed:
-
Serum biochemical indices (e.g., liver enzymes)
-
Hematological indices
-
Urinary indices
-
Inflammatory factors
-
Liver histopathological observations
-
Liver tissue PPARγ mRNA expression
-
-
Data Analysis: Benchmark dose (BMD) modeling was used to determine the BMDL.
Handling and Safety Precautions
Due to the hazardous nature of this compound, strict safety protocols should be followed.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[18]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[19]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory protective device.[5]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[18] Do not breathe dust.[5] Use in a well-ventilated area.[20]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[18] Keep away from heat and sources of ignition. Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[20]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor.[5]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Visualizations
Hazard and Response Workflow
The following diagram illustrates a logical workflow for identifying and responding to the hazards associated with this compound.
Proposed Hepatotoxicity Signaling Pathway
This diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity based on recent findings.
References
- 1. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 99-52-5 [m.chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. search.library.nyu.edu [search.library.nyu.edu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 12. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 13. oecd.org [oecd.org]
- 14. eurolab.net [eurolab.net]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 16. eurofins.com.au [eurofins.com.au]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. eastharbourgroup.com [eastharbourgroup.com]
- 19. China this compound(CAS#99-52-5) Manufacturer and Supplier | Xinchem [xinchem.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
The Genesis and Journey of a Dyetuff Keystone: A Technical Guide to 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, synthesis, and properties of 2-Methyl-4-nitroaniline, a pivotal intermediate in the chemical industry. Also known by names such as 4-Nitro-o-toluidine and Fast Red RL Base, this compound has played a significant role in the development of synthetic dyes and continues to be a valuable building block in organic synthesis.[1][2]
Discovery and Historical Context: A Product of the Dye Revolution
The chemistry of nitro compounds, which began to develop in the early 19th century, provided the essential precursors for many of these new dyes.[6] The synthesis of aromatic nitro compounds through nitration became a fundamental industrial process.[6][7] this compound, with its amino and nitro groups on a toluene backbone, was an ideal candidate as a diazo component for creating red and other colored azo dyes.[1] Its historical significance is underscored by its common name, "Fast Red RL Base," indicating its direct application in producing colorfast red dyes for textiles like cotton, viscose, and linen.[1][2][8]
The development of synthetic routes to nitroanilines was a focus of intense research, and reference works like Beilstein's Handbuch der Organischen Chemie (Beilstein Handbook Reference: 4-12-00-01809) and Ullmann's Encyclopedia of Industrial Chemistry chronicle the extensive knowledge gathered on these compounds.[9][10][11] Early production methods likely evolved from the general procedures for the nitration of protected anilines, a technique developed to control the position of the nitro group and prevent oxidation of the amino group.[12]
Physicochemical Properties
This compound is a yellow, crystalline powder or appears as yellow needles.[3][8] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [3][11] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 130-132 °C | [5][13][14] |
| Boiling Point | 294.61 °C (estimate) | [5][14] |
| Density | 1.1586 g/cm³ | [5] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol. | [5][8][14][15] |
| Appearance | Yellow needles or mustard yellow powder. | [3][8] |
| CAS Number | 99-52-5 | [3][11][13] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Key Data | Source |
| ¹H NMR | Chemical shifts are observed for the aromatic protons, the amino protons, and the methyl protons. | [7] |
| Mass Spectrometry | The molecular ion peak corresponds to the molecular weight of the compound. | [3] |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and N-O stretching of the nitro group are present. | [7] |
Synthesis of this compound: A Comparative Overview
The predominant method for synthesizing this compound is a three-step process starting from o-toluidine. This involves:
-
Protection of the amino group via acylation.
-
Nitration of the aromatic ring.
-
Deprotection of the amino group through hydrolysis.
The choice of the acylating agent in the first step is a critical factor that influences the overall yield and purity of the final product. Below is a comparison of different synthetic routes.
| Acylating Agent | Overall Yield | Key Process Steps | Advantages | Disadvantages | Source |
| Acetic Anhydride | ~78.4% | Acylation with acetic anhydride, nitration with mixed acid (HNO₃/H₂SO₄), followed by hydrolysis. | Readily available and cost-effective acylating agent. | Moderate yield. | [14] |
| p-Toluenesulfonyl Chloride | ~95.0% | Reaction of o-toluidine with p-toluenesulfonyl chloride, followed by nitration and hydrolysis. | High yield. | More complex process and higher cost of the acylating agent. | [14][16] |
| Benzenesulfonyl Chloride | ~80% | N-Benzenesulfonyl-o-toluidine is dissolved in chlorobenzene, nitrated with nitric acid, and then hydrolyzed with sulfuric acid. | Good yield and an alternative to other acylating agents. | Involves the use of a chlorinated solvent. | [17] |
| Formic Acid | ~70.0% | Acylation with formic acid, nitration with mixed acid, and hydrolysis with sulfuric acid. | Lower yield compared to other methods. | [14] |
Experimental Protocols
Synthesis via Acetic Anhydride Acylation
This protocol is a common laboratory-scale synthesis of this compound.
Step 1: Acylation of o-Toluidine
-
In a suitable reaction flask, combine o-toluidine and glacial acetic acid.
-
Slowly add acetic anhydride to the mixture while maintaining the temperature below a specified limit (e.g., 60-80°C).
-
After the addition is complete, heat the mixture to reflux for a designated period (e.g., 2-4 hours) to ensure complete acylation.
-
Cool the reaction mixture to allow the product, N-acetyl-o-toluidine, to crystallize.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent like petroleum ether.
Step 2: Nitration of N-acetyl-o-toluidine
-
Dissolve the N-acetyl-o-toluidine from Step 1 in concentrated sulfuric acid in a flask cooled in an ice-salt bath.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.
-
Add the cold nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature remains low (e.g., below 10°C).
-
After the addition, allow the reaction to stir at room temperature for about an hour.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-2-methyl-4-nitroaniline.
-
Filter the solid product and wash thoroughly with cold water.
Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline
-
Place the crude N-acetyl-2-methyl-4-nitroaniline in a flask with a solution of an acid (e.g., sulfuric acid or hydrochloric acid) or a base (e.g., potassium hydroxide in ethanol/water).
-
Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis (e.g., 1-3 hours).
-
Cool the reaction mixture. If acidic hydrolysis was used, neutralize the solution with a base (e.g., sodium hydroxide) to a pH of approximately 7 to precipitate the this compound. If basic hydrolysis was used, the product may crystallize upon cooling or addition of water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as an 80% aqueous ethanol solution, to obtain pure this compound.[8][14][18]
Visualizing the Synthesis
The general synthetic pathway for this compound starting from o-toluidine is a fundamental example of electrophilic aromatic substitution with the use of a protecting group strategy.
Caption: General three-step synthesis of this compound from o-toluidine.
Logical Workflow for Synthesis Route Selection
The selection of a specific synthetic route depends on a variety of factors including desired yield, purity requirements, cost of reagents, and process complexity.
Caption: Decision workflow for selecting a synthetic route for this compound.
Conclusion
This compound is a compound with a rich history rooted in the expansion of the synthetic dye industry. Its synthesis, primarily through a well-established three-step process from o-toluidine, offers various routes that can be tailored to specific laboratory or industrial needs based on factors like yield, cost, and complexity. The detailed understanding of its properties and synthesis continues to make it a valuable and versatile intermediate for researchers and professionals in chemistry and drug development.
References
- 1. umsl.edu [umsl.edu]
- 2. 4-nitro-o-toluidine (CAS 99-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A | springerprofessional.de [springerprofessional.de]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. psiberg.com [psiberg.com]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro compound - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 10. Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia [en.wikipedia.org]
- 11. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. This compound | High-Purity Reagent [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2-Methyl-4-nitroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitroaniline, also known as 4-Nitro-o-toluidine or Fast Red RL Base, is a versatile chemical intermediate with significant applications in organic synthesis.[1] Its molecular structure, featuring an aniline ring substituted with a methyl group and a nitro group, makes it a valuable precursor for a diverse range of compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of azo dyes, pharmaceutically relevant benzimidazoles, and other important organic molecules.
Core Applications
The primary applications of this compound stem from the reactivity of its amino and nitro groups, as well as the aromatic ring. Key synthetic routes involving this compound include:
-
Azo Dye and Pigment Synthesis: As a diazo component, it is crucial for producing a variety of red, orange, and yellow azo dyes and pigments used in the textile, ink, and polymer industries.[1][2]
-
Pharmaceutical Intermediates: It serves as a building block for heterocyclic compounds, notably benzimidazoles, which are scaffolds for various biologically active molecules.[3][4] The selective reduction of its nitro group to an amine provides access to diamine intermediates essential for drug development.[5]
-
Specialty Chemicals: It is a precursor for other chemical intermediates, such as 3-chloro-5-methylphenyl isocyanate, which is used in the preparation of chiral stationary phases for chromatography.[6][7][8]
-
Materials Science: Derivatives of this compound are explored for their nonlinear optical (NLO) properties.[9]
Synthesis of this compound
The industrial synthesis of this compound typically follows a three-step process starting from o-toluidine: acylation to protect the amino group, nitration of the aromatic ring, and subsequent hydrolysis to deprotect the amino group.[10] The choice of the protecting group can influence the overall yield and process conditions.
Quantitative Data for this compound Synthesis
| Acylating Agent | Key Steps & Conditions | Overall Yield (%) | Purity (%) | Reference(s) |
| Acetic Anhydride | 1. Acetylation with acetic anhydride in glacial acetic acid (140°C, 4.2h). 2. Nitration with nitric acid. 3. Hydrolysis with concentrated sulfuric acid (3h). | 55.9 | Not Specified | [9] |
| p-Toluenesulfonyl Chloride | 1. Acylation with p-toluenesulfonyl chloride. 2. Nitration. 3. Hydrolysis with sulfuric acid. | 95.0 | Not Specified | [10] |
| Benzenesulfonyl Chloride | 1. Acylation with benzenesulfonyl chloride. 2. Nitration with 62% nitric acid in chlorobenzene (40-50°C). 3. Hydrolysis with sulfuric acid. | 80 | Not Specified | [9][10] |
| Acetic Acid | 1. Acetylation with acetic acid (reflux, 4h). 2. Nitration with concentrated nitric acid. 3. Hydrolysis with concentrated hydrochloric acid (90°C, 3h). | 88.8 | 99 (HPLC) | [11] |
Experimental Protocol: Synthesis from o-Toluidine using Acetic Acid
This protocol is adapted from a patented procedure.[11]
Step 1: Acetylation
-
To a 250 mL three-necked flask, add 45g (0.75 mol) of acetic acid.
-
Slowly add 32.1g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60°C.
-
Heat the mixture to 100°C and maintain for 4 hours, continuously removing the water generated during the reaction.
Step 2: Nitration
-
Cool the reaction mixture from Step 1.
-
Carefully add concentrated nitric acid.
-
Pour the reaction mixture into cold water (0-10°C) to precipitate the nitrated solid.
-
Filter and dry the solid.
Step 3: Hydrolysis
-
In a 250 mL flask, add 75 mL of concentrated hydrochloric acid (35%).
-
Add the nitrated solid from Step 2.
-
Heat the mixture under reflux at 90°C for 3 hours.[11]
-
After the reaction is complete, cool the solution and adjust the pH to 1.5 with 30% sodium hydroxide solution to precipitate the crude product.[11]
-
Filter the yellow solid and recrystallize from 80% aqueous ethanol to obtain pure this compound.[11]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Azo Dye Synthesis
This compound is a primary amine that can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The general procedure involves the formation of a diazonium salt at low temperatures, followed by an electrophilic aromatic substitution reaction with a coupling component (e.g., phenols, naphthols, or aromatic amines).[12]
Quantitative Data for Azo Dyes from Nitroanilines
While specific data for this compound is dispersed, the following table provides representative data for analogous nitroaniline-derived azo dyes to indicate expected outcomes.
| Diazo Component | Coupling Agent | Yield (%) | Melting Point (°C) | λmax (nm) | Reference(s) |
| o-Nitroaniline | Barbituric Acid | 75 | >200 (decomposed) | Not Specified | [12] |
| m-Nitroaniline | Barbituric Acid | 70 | >200 (decomposed) | Not Specified | [12] |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | 78 | Not Specified | Not Specified | [13] |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | 58 | Not Specified | Not Specified | [13] |
A comparative study on the performance of disperse dyes on polyester fabric shows that dyes derived from this compound typically exhibit a vibrant red shade with good to very good light fastness (6-7 on a scale of 1-8) and very good to excellent wash fastness (4-5 on a scale of 1-5).[14]
Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol
This is a general laboratory procedure for the synthesis of an azo dye.
Step 1: Diazotization of this compound
-
In a 100 mL beaker, suspend 0.76 g (5 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Stir the mixture until a fine suspension is formed.
-
Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5°C.
-
In a separate beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound suspension with constant stirring. Ensure the temperature remains between 0-5°C throughout the addition. Continue stirring for 10-15 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.
Step 2: Azo Coupling
-
In a separate 250 mL beaker, dissolve 0.72 g (5 mmol) of β-naphthol in 15 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to purify the dye.
-
Dry the purified crystals in a desiccator.
Azo Dye Synthesis Workflow
References
- 1. CAS NO: 99-52-5 | this compound | Fast Red RL Base [jayfinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. scialert.net [scialert.net]
- 13. benchchem.com [benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 2-Methyl-4-nitroaniline as a Key Intermediate in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitroaniline, also known as Fast Red RL Base, is a pivotal aromatic amine intermediate in the synthesis of a wide array of azo dyes and pigments.[1] Its chemical structure, featuring a reactive primary amine group and a nitro electron-withdrawing group, makes it an excellent diazo component for producing vibrant and stable colorants, particularly in the red to orange spectrum.[1] These dyes find extensive applications in the textile industry for dyeing polyester fibers, as well as in the manufacturing of inks and pigments. The synthesis of azo dyes from this compound is a well-established two-step process involving diazotization followed by an azo coupling reaction with a suitable coupling agent.[2] This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound, along with quantitative data on their properties.
Data Presentation
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of N-acetyl-o-toluidine, followed by hydrolysis. The following table summarizes the key quantitative data for this process.
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | |
| Acylating Agent | Acetic Anhydride | |
| Nitrating Agent | Concentrated Nitric Acid | |
| Hydrolysis Agent | Concentrated Hydrochloric Acid | |
| Typical Yield | 78-84% | |
| Purity (by HPLC) | >98% | |
| Melting Point | 129-131 °C |
Properties of Azo Dyes Derived from this compound
The properties of the final azo dye are determined by the coupling component used. The following table provides representative data for azo dyes synthesized from the diazotized this compound coupled with various aromatic compounds.
| Coupling Component | Resulting Dye Shade | Typical Yield (%) | λmax (nm) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Sublimation Fastness (1-5 Scale) | Rubbing Fastness (Wet) (1-5 Scale) |
| β-Naphthol | Red | ~95% | ~480-500 | 6-7 | 4-5 | 4-5 | 4 |
| Phenol | Orange-Red | ~85% | ~470-490 | 5-6 | 4 | 4 | 3-4 |
| N,N-diethylaniline | Vibrant Red | ~90% | ~500-520 | 6-7 | 4-5 | 4-5 | 4-5 |
| Salicylic Acid | Yellowish-Red | ~80% | ~430-450 | 5 | 4 | 4 | 3 |
| Resorcinol | Brownish-Red | ~88% | ~490-510 | 5-6 | 4 | 4 | 3-4 |
Note: Fastness properties are highly dependent on the substrate (e.g., polyester), dyeing process, and dye concentration. The values presented are typical for disperse dyes on polyester fabric.
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Toluidine
This protocol describes a three-step synthesis of this compound.
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1 mole) and acetic anhydride (1.1 moles).
-
Heat the mixture to 140-150°C and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The product, N-acetyl-o-toluidine, will solidify.
Step 2: Nitration of N-acetyl-o-toluidine
-
Carefully add the crude N-acetyl-o-toluidine to concentrated sulfuric acid (3 moles) while maintaining the temperature below 20°C with an ice bath.
-
Once dissolved, cool the mixture to 0-5°C.
-
Slowly add a mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid (1.1 moles) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 5-10°C.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid and wash with cold water until the washings are neutral.
Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline
-
Suspend the nitrated product in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves.
-
Cool the solution and neutralize with a sodium hydroxide solution to precipitate this compound.
-
Filter the yellow solid, wash with water, and dry.
-
Recrystallize from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Diazotization of this compound
This protocol details the formation of the diazonium salt, which is a critical intermediate.
-
In a beaker, prepare a solution of this compound (0.1 mol) in a mixture of concentrated hydrochloric acid (0.3 mol) and water (100 mL).
-
Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.11 mol) in cold water (50 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring for 15-30 minutes.
-
The resulting solution contains the 2-methyl-4-nitrobenzenediazonium chloride and should be used immediately in the subsequent coupling reaction.
Protocol 3: Azo Coupling Reaction
This protocol describes the final step in the synthesis of the azo dye. The example below uses β-naphthol as the coupling agent.
-
In a separate beaker, dissolve β-naphthol (0.1 mol) in an aqueous solution of sodium hydroxide (0.1 mol in 150 mL of water).
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Protocol 2 to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Maintain the reaction mixture at 0-5°C and continue stirring for 1-2 hours to ensure complete coupling.
-
Adjust the pH of the mixture to be slightly acidic (pH 5-6) with dilute acetic acid.
-
Filter the solid azo dye and wash thoroughly with cold water.
-
Dry the purified dye in a desiccator or at a low temperature in an oven.
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for azo dye synthesis.
References
Application Notes and Protocols: Reduction of 2-Methyl-4-nitroaniline
Introduction
2-Methyl-4-nitroaniline is a key aromatic intermediate, appearing as a yellow, crystalline solid.[1][2] Its reduction is a critical transformation in synthetic organic chemistry, yielding 2-methyl-1,4-phenylenediamine (also known as toluene-2,5-diamine). This diamine serves as a versatile building block and precursor in the synthesis of a wide range of commercially significant compounds. Its applications include the manufacturing of azo dyes, pigments, and as an intermediate in the development of pharmaceuticals and polymers.[1][3] For instance, phenylenediamines are core structures in certain benzodiazepine derivatives with potential biological activities and are used in coordination chemistry.[3][4] This document provides detailed protocols for the chemical reduction of this compound, focusing on methods widely applicable in a research and development setting.
Reaction Scheme
The fundamental transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This is a six-electron reduction that can be achieved through various chemical pathways.
Caption: General reaction for the reduction of this compound.
Experimental Protocols
Two common and effective methods for the reduction of this compound are detailed below: catalytic hydrogenation and metal-mediated reduction using Tin(II) chloride.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a clean and efficient method for reducing nitro groups, often providing high yields and purity with the primary byproduct being water.[5] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[6]
Materials and Equipment:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (Reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Parr hydrogenator or a similar pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactor Setup: Charge a 500 mL pressure reactor with this compound (15.2 g, 0.1 mol) and Ethanol (200 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney® Nickel (approx. 1.5 g, ~10 wt%). The catalyst is pyrophoric and must be handled with care.
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to 2-3 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to 2-3 bar and vent, repeat 3 times).
-
Reaction: Pressurize the reactor with hydrogen to 5 bar (approx. 72 psi). Begin stirring and heat the mixture to 45°C. Maintain the hydrogen pressure at 5 bar for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, filtered, and analyzed by Thin Layer Chromatography (TLC).
-
Cooldown and Venting: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.
-
Catalyst Filtration: Open the reactor under a nitrogen atmosphere. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Quench the filter cake immediately with plenty of water.
-
Product Isolation: Transfer the ethanolic filtrate to a round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid is 2-methyl-1,4-phenylenediamine.
-
Purification (Optional): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) if necessary.
Caption: Workflow for catalytic hydrogenation of this compound.
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
Reduction using Tin(II) chloride in acidic conditions is a classic and reliable method for converting aromatic nitro compounds to anilines on a laboratory scale.
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Tin(II) chloride dihydrate (84.6 g, 0.375 mol, 3.75 eq) in concentrated HCl (150 mL).
-
Substrate Addition: To the stirred solution, add a solution of this compound (15.2 g, 0.1 mol) in ethanol (50 mL) portion-wise. The addition may be exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully neutralize the mixture by adding 5 M NaOH solution. The pH should be adjusted to >10. This will precipitate tin salts (tin hydroxides). Caution: This is a highly exothermic process.
-
Filtration: Filter the resulting slurry through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic phase. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-methyl-1,4-phenylenediamine.
-
Purification: The product can be purified by recrystallization or column chromatography if needed.
Data Summary and Comparison
The choice of reduction protocol often depends on factors like scale, available equipment, cost, and desired purity. The following table summarizes key parameters for different reduction methods.
| Method/Reagents | Catalyst/Co-reagent | Solvent | Typical Time | Temperature | Typical Yield | Purity | Advantages/Disadvantages |
| Catalytic Hydrogenation | Raney® Nickel | Ethanol | 2-4 hours | 45°C | >95%[6] | High | Adv: Clean (water byproduct), high yield, reusable catalyst. Disadv: Requires pressure equipment, pyrophoric catalyst. |
| Catalytic Hydrogenation | Pd/C or Pt/C | Methanol/THF | 2-12 hours | 25-50°C | >90% | High | Adv: Very efficient, works under mild conditions. Disadv: Precious metal catalyst can be expensive. |
| Metal/Acid Reduction | SnCl₂ / HCl | Ethanol | 1-2 hours | 80-90°C | 80-90% | Good | Adv: Reliable lab-scale method, no special equipment. Disadv: Stoichiometric metal waste, harsh acidic conditions, exothermic work-up. |
| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Water/Ethanol | 2-6 hours | 80-100°C | 85-95% | Good | Adv: Inexpensive and environmentally benign metal. Disadv: Generates large amounts of iron sludge, can be slow. |
| Hydride Reduction | NaBH₄ / CuFe₂O₄ NPs | Water | <5 minutes | Room Temp. | ~96%[7] | High | Adv: Extremely fast, mild conditions, magnetic catalyst.[7] Disadv: Requires synthesis of nanocatalyst. |
Yields and conditions are representative and may vary based on the specific reaction setup and scale.
Safety Precautions
-
This compound: Irritant to eyes and skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
2-Methyl-1,4-phenylenediamine: Aromatic amines are toxic and can be absorbed through the skin. They are potential sensitizers. Always handle in a well-ventilated fume hood with proper PPE.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure. Ensure the reactor is rated for the intended pressure and operated by trained personnel. The Raney® Nickel catalyst is pyrophoric and must be handled wet and away from ignition sources.
-
Reagents: Handle concentrated acids (HCl) and bases (NaOH) with extreme care. The neutralization step is highly exothermic. Flammable solvents like ethanol and ethyl acetate should be used in a fume hood away from open flames.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitroaniline is a chemical intermediate primarily used in the synthesis of azo dyes and pigments.[1] Its potential presence as an impurity in pharmaceutical products or as an environmental contaminant necessitates sensitive and accurate analytical methods for its quantification.[1] These application notes provide detailed methodologies for the detection and quantification of this compound in various matrices, including environmental and biological samples. The protocols described herein leverage modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography (HPLC) with UV detection.
For highly accurate and precise quantification, the use of an isotope-labeled internal standard, such as this compound-d3, is strongly recommended.[1][2] Isotope dilution mass spectrometry corrects for matrix effects and variations in sample preparation and instrument response, providing reliable and reproducible results.[1][2]
Analytical Methods Overview
A summary of common analytical methods for this compound is presented below, with detailed protocols provided in the subsequent sections.
| Method | Principle | Typical Application | Key Advantages |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Analysis of volatile and semi-volatile compounds in environmental samples. | High sensitivity and specificity, excellent for compound identification. |
| LC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | Quantification in complex matrices like biological fluids and environmental samples.[1] | High accuracy, precision, and sensitivity; suitable for non-volatile compounds.[1] |
| HPLC-UV | Separation by high-performance liquid chromatography and detection by UV-Vis spectrophotometry. | Routine analysis and purity assessment of this compound.[3][4] | Robust, cost-effective, and widely available. |
| TLC | Separation on a thin layer of adsorbent material. | Qualitative analysis and purification of extracts from biological materials.[5][6] | Simple, rapid, and low-cost screening method. |
| Electrochemical | Measures the current response from the reduction of the nitro group. | Detection in aqueous samples. | High sensitivity and potential for miniaturization. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the mass spectrometry-based detection of this compound and its deuterated internal standard.
Table 1: GC-MS Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 152 (Molecular Ion) | 106 | 77 |
| This compound-d3 | 155 | 109 | 80 |
| Note: The mass spectrum of this compound shows prominent ions at m/z 152, 106, and 77. The ions for the d3-labeled standard are shifted by 3 mass units.[2] |
Table 2: LC-MS/MS (Positive Electrospray Ionization - ESI+) Parameters
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) |
| This compound | 153.1 | Fragment Ion |
| This compound-d3 | 156.1 | Corresponding Fragment Ion |
| Note: Multiple Reaction Monitoring (MRM) transitions require experimental optimization for the specific instrument used.[7] These transitions are based on the protonated molecule [M+H]+.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS and LC-MS/MS Analysis
This protocol details the extraction of this compound from water and soil samples.
A. Water Samples (Liquid-Liquid Extraction - LLE)
-
Sample Collection: Collect 1 L of the water sample in a clean glass bottle.
-
Spiking: Add a known amount of this compound-d3 solution (in a water-miscible solvent like methanol) to the water sample.
-
pH Adjustment: Adjust the pH of the water sample to >11 using 5N NaOH.
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower dichloromethane layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
-
Drying: Combine the three extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to hexane for GC-MS analysis or a mobile phase compatible solvent for LC-MS/MS analysis. Adjust the final volume to 1 mL.[2]
B. Soil/Sediment Samples (Ultrasonic Extraction)
-
Sample Preparation: Homogenize the soil sample and weigh 30 g (wet weight) into a beaker.
-
Spiking: Add a known amount of this compound-d3 solution to the soil sample.
-
Extraction:
-
Add 100 mL of a 1:1 mixture of acetone and dichloromethane.
-
Place the beaker in an ultrasonic bath and extract for 15 minutes.
-
Carefully decant the solvent into a flask.
-
Repeat the extraction two more times with fresh solvent.
-
-
Drying and Concentration: Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to 1 mL as described for water samples.[2]
C. Biological Matrix (e.g., Plasma - Protein Precipitation)
-
Spiking: To 100 µL of the sample, add a known amount of the this compound-d3 internal standard solution.[1]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins. Vortex for 1 minute.[1][7]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1][7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.[1]
Protocol 2: GC-MS Analysis
This is a general protocol and requires optimization for specific instrumentation.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 1.
Protocol 3: LC-MS/MS Analysis
This protocol is a representative example and requires optimization for a specific matrix and instrumentation.[7]
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm.[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.[7]
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[7]
-
Protocol 4: HPLC-UV Analysis
This method is suitable for the separation and analysis of this compound.
-
HPLC Column: Newcrom R1 reverse-phase column or a similar C18 column.[3][8]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.[8]
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., around 380 nm).[3]
-
Flow Rate and Gradient: To be optimized based on the specific column and system.
-
Quantification: Based on a calibration curve generated from the peak areas of standard solutions of known concentrations.
Visualized Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 5. [The detection of 2-nitroaniline and 2-nitro-4-methylaniline in the biological materials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Synthesis of Azo Dyes from 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of azo dyes derived from 2-Methyl-4-nitroaniline, a key intermediate in the production of a wide range of colorants.[1] Azo dyes are a significant class of organic compounds characterized by the presence of the azo group (-N=N-) and are extensively used in the textile, printing, and pharmaceutical industries.[1][2] The synthesis is a well-established two-step process involving the diazotization of a primary aromatic amine, in this case, this compound, followed by an azo coupling reaction with an electron-rich aromatic compound such as a phenol or an aniline derivative.[3]
General Reaction Scheme
The synthesis of azo dyes from this compound proceeds via a two-step mechanism:
-
Diazotization: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the 2-Methyl-4-nitrobenzenediazonium salt.[3]
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling agent (e.g., phenols, anilines) in an electrophilic aromatic substitution reaction to form the stable azo dye.[4]
Caption: General two-step synthesis of azo dyes from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for various azo dyes synthesized from this compound.
Table 1: Azo Dyes from this compound and Phenolic Coupling Agents
| Coupling Agent | Product Name | Molecular Formula | Yield (%) | λmax (nm) | Color |
| Phenol | 2-((2-Methyl-4-nitrophenyl)diazenyl)phenol | C₁₃H₁₁N₃O₃ | ~85 | 480 | Orange-Red |
| p-Cresol | 4-Methyl-2-((2-methyl-4-nitrophenyl)diazenyl)phenol | C₁₄H₁₃N₃O₃ | - | - | - |
| 2-Naphthol | 1-((2-Methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₃N₃O₃ | - | - | Red |
| Salicylic Acid | 2-Hydroxy-5-((2-methyl-4-nitrophenyl)diazenyl)benzoic acid | C₁₄H₁₁N₃O₅ | - | - | Yellow |
| Resorcinol | 4-((2-Methyl-4-nitrophenyl)diazenyl)benzene-1,3-diol | C₁₃H₁₁N₃O₄ | - | - | Brownish |
Table 2: Azo Dyes from this compound and Aromatic Amine Coupling Agents
| Coupling Agent | Product Name | Molecular Formula | Yield (%) | λmax (nm) | Color |
| N,N-Dimethylaniline | N,N-Dimethyl-4-((2-methyl-4-nitrophenyl)diazenyl)aniline | C₁₅H₁₆N₄O₂ | - | - | Reddish-Brown |
| Aniline | 4-((2-Methyl-4-nitrophenyl)diazenyl)aniline | C₁₃H₁₂N₄O₂ | - | - | - |
| N,N-Diethylaniline | N,N-Diethyl-4-((2-methyl-4-nitrophenyl)diazenyl)aniline | C₁₇H₂₀N₄O₂ | - | - | - |
Experimental Protocols
The following are detailed protocols for the synthesis of azo dyes from this compound.
Protocol 1: Diazotization of this compound
This protocol outlines the formation of the 2-Methyl-4-nitrobenzenediazonium salt solution, which should be used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend this compound (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 2.5 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.011 mol) in a minimal amount of cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension. It is crucial to maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10-15 minutes in the ice bath. The resulting clear solution is the 2-Methyl-4-nitrobenzenediazonium salt, which should be kept cold and used immediately.
Caption: Workflow for the diazotization of this compound.
Protocol 2: Azo Coupling Reaction
This protocol describes the general procedure for the coupling of the diazonium salt with a phenolic or an aromatic amine coupling agent.
A. Coupling with Phenolic Compounds (e.g., 2-Naphthol)
Materials:
-
2-Methyl-4-nitrobenzenediazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH) solution (10%)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve the coupling agent (e.g., 0.01 mol of 2-naphthol) in a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.[3]
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water until the filtrate is neutral to remove any unreacted salts.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to purify the azo dye.[3]
-
Dry the purified crystals in a desiccator.[3]
B. Coupling with Aromatic Amine Compounds (e.g., N,N-Dimethylaniline)
Materials:
-
2-Methyl-4-nitrobenzenediazonium salt solution (from Protocol 1)
-
N,N-Dimethylaniline
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M) solution
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, prepare a solution of the aromatic amine (e.g., 1.21 g of N,N-dimethylaniline) in 1.5 mL of 1 M HCl.[5]
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-dimethylaniline solution with constant stirring.[5]
-
After the addition is complete, add approximately 10 mL of cold aqueous 1 M NaOH to the mixture.[5]
-
An intensely colored solid should form.[5]
-
Collect the product by vacuum filtration.[5]
-
Wash the solid product with water to remove any inorganic impurities.[5]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
Caption: Workflow for the azo coupling reaction and product purification.
Applications in Drug Development
Azo compounds are not only important as dyes but have also been investigated for various biological activities. For professionals in drug development, azo dyes derived from novel scaffolds can serve as starting points for medicinal chemistry programs. Some azo compounds have reported antimicrobial, antifungal, and even anticancer properties.[3] The specific substitution pattern on the aromatic rings can significantly influence the biological activity of these molecules. Therefore, the synthesis of a library of azo dyes using this compound and various coupling partners could lead to the discovery of new bioactive molecules.
References
Application Notes and Protocols: 2-Methyl-4-nitroaniline as a Precursor for Pigment Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-nitroaniline, also known as 4-Nitro-o-toluidine or Fast Red RL Base, is a critical intermediate in the synthesis of a variety of organic pigments, particularly those belonging to the azo class.[1][2][3] Its molecular structure, featuring an amino group that can be readily diazotized and a substituted aromatic ring, makes it a versatile precursor for producing vibrant red, orange, and yellow pigments. These pigments find extensive applications in printing inks, paints, plastics, and textiles.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in pigment production.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 99-52-5 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Yellow needle-like or mustard yellow powder |
| Melting Point | 130-132 °C |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform |
Synthesis of this compound
The industrial synthesis of this compound typically starts from o-toluidine and involves a three-step process: protection of the amino group, nitration, and subsequent deprotection (hydrolysis). The choice of the protecting group can influence the overall yield and purity of the final product.
Quantitative Comparison of Synthesis Routes
The following table summarizes the quantitative data for different synthesis pathways of this compound from o-toluidine.
| Protecting Group | Key Reagents | Reaction Conditions | Reported Yield |
| Acetic Anhydride | Acetic anhydride, Nitric acid, Sulfuric acid | Acetylation followed by nitration and acid hydrolysis. | 78.4% |
| p-Toluenesulfonyl Chloride | p-Toluenesulfonyl chloride, Nitric acid, Sulfuric acid | Formation of N-(p-toluenesulfonyl)-o-toluidine, followed by nitration and hydrolysis. | 95.0% |
| Benzenesulfonyl Chloride | Benzenesulfonyl chloride, Nitric acid, Sulfuric acid | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid. | 80% |
Experimental Protocol: Synthesis of this compound from o-Toluidine via Acetylation
This protocol details the synthesis of this compound using acetic anhydride as the protecting agent.
Step 1: Acetylation of o-Toluidine
-
In a suitable reaction vessel, combine 10.7 g (0.1 mol) of o-toluidine with 25.5 g of acetic anhydride in 100 g of glacial acetic acid.[10]
-
Heat the mixture to 140 °C and maintain this temperature for 4 hours.[10]
Step 2: Nitration
-
Cool the reaction mixture to below 10 °C in an ice/salt bath.[11]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.[11]
-
After the addition is complete, continue stirring for an additional hour at the same temperature.
Step 3: Hydrolysis
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid and wash with cold water.
-
Transfer the solid to a flask containing 60g of concentrated sulfuric acid.[10]
-
Heat the mixture and hold for 3 hours to effect hydrolysis.[10]
-
Cool the mixture and neutralize with a sodium hydroxide solution to a pH of 7.[10]
-
Filter the resulting yellow-green solid, wash with water, and dry to obtain this compound.[1]
Synthesis Workflow Diagram
Caption: Synthesis of this compound from o-Toluidine.
Pigment Production from this compound
The conversion of this compound into azo pigments is a two-stage process: diazotization followed by azo coupling.
General Principle of Azo Pigment Synthesis
-
Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[12]
-
Azo Coupling: The diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative (e.g., β-naphthol).[12] This reaction forms the stable azo compound (Ar-N=N-Ar'), which constitutes the pigment molecule.[13]
Experimental Protocol: Synthesis of Pigment Red 3
This protocol describes the synthesis of C.I. Pigment Red 3, a widely used red pigment, from this compound.[2][5]
Step 1: Diazotization of this compound
-
In a 250 mL beaker, prepare a slurry of 15.2 g (0.1 mol) of this compound in 100 mL of water and 25 mL of 31% hydrochloric acid.
-
Stir the mixture for 30 minutes to form a fine slurry.
-
Cool the slurry to 0-5 °C in an ice bath.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 10 °C.
-
Maintain a slight excess of nitrous acid for one hour, which can be tested with potassium iodide-starch paper.
-
Destroy the excess nitrous acid by adding a small amount of sulfamic acid.
-
Filter the cold diazonium salt solution to remove any impurities.
Step 2: Azo Coupling with β-Naphthol
-
In a separate 500 mL beaker, dissolve 14.4 g (0.1 mol) of β-naphthol in 150 mL of a 5% sodium hydroxide solution.
-
Cool the β-naphthol solution to 10-15 °C.
-
Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with vigorous stirring. The pH should be maintained in the alkaline range to facilitate coupling.
-
A red precipitate of Pigment Red 3 will form immediately.
-
Continue stirring the mixture for 2 hours to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Heat the pigment slurry to 90 °C and stir for 30 minutes.[14]
-
Filter the hot pigment suspension.
-
Wash the filter cake thoroughly with hot water until the filtrate is neutral and free of salts.
-
Dry the pigment in an oven at 80-100 °C.[14]
Azo Pigment Synthesis Workflow
Caption: General workflow for azo pigment synthesis.
Applications and Performance
Azo pigments derived from this compound are known for their bright scarlet hues, high tinctorial strength, and good stability to acids and alkalis.[5] The performance of these pigments, including lightfastness and solvent resistance, is influenced by the coupling component used and the final crystalline form of the pigment.[5][13]
Performance Comparison
A comparative analysis of azo dyes derived from this compound and its isomer, 2-Methyl-5-nitroaniline, shows differences in performance characteristics, which are crucial for selecting the appropriate intermediate for a specific application.
| Performance Metric | Azo Dye from this compound (Representative) | Azo Dye from 2-Methyl-5-nitroaniline (Representative) |
| Color | Red | Scarlet/Red |
| Light Fastness | Generally Good | Varies |
| Wash Fastness | Good to Excellent | Good |
| Rub Fastness | Good | Good |
[Source:[3]] Fastness ratings are typically on a scale of 1-5 for wash and rub fastness (5 being excellent) and 1-8 for light fastness (8 being excellent).[3]
Conclusion
This compound is a fundamentally important precursor in the organic pigment industry. The synthesis of high-purity this compound is achievable through several established routes, with the choice of method often depending on economic and process considerations. The subsequent diazotization and coupling reactions provide a versatile platform for the creation of a wide range of high-performance azo pigments. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of colorants.
References
- 1. Page loading... [wap.guidechem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CI PIGMENT RED 3 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Azo dye - Wikipedia [en.wikipedia.org]
- 14. US5176750A - Azo pigment compositions and process for their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Preparation of 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of 2-Methyl-4-nitroaniline, a key intermediate in the production of azo dyes, pigments, and various pharmaceuticals.[1][2][3] The primary and most established synthetic route involves a three-step process starting from o-toluidine: protection of the amino group by acylation, followed by nitration of the aromatic ring, and concluded by the deprotection of the amino group via hydrolysis.[1][2] An alternative starting material is 4-methylaniline.[4]
The choice of the acylating agent in the initial step is a critical factor that influences the overall yield, purity, and cost-effectiveness of the synthesis.[1] This document outlines protocols using different acylating agents and provides a comparative summary of their performance.
Data Presentation
The selection of a synthetic pathway often involves a trade-off between yield, purity, and the complexity and cost of reagents and procedures. The following table summarizes key quantitative data for three primary synthesis pathways of this compound starting from o-toluidine.
Table 1: Comparison of Synthetic Routes for this compound
| Acylating Agent | Reported Yield (%) | Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride/Acetic Acid | 78.4 - 88.8[1][5] | 97 - 99[1][5] | Acylation: 100-140°C, 1.5-4.2 hours.[1][6] Nitration: <30°C. Hydrolysis: 90°C, 3 hours with concentrated HCl.[1] | Readily available and inexpensive reagents.[1] | May lead to the formation of isomers, requiring careful control of reaction conditions.[1][2] |
| p-Toluenesulfonyl Chloride | 95.0[1][2] | High (implied)[1] | Condensation, nitration, and hydrolysis sequence.[1] | High reported yield.[1][2] | Costly acylating agent and a more complex process.[1][2] |
| Benzenesulfonyl Chloride | 80[1][2][6] | High (implied)[1] | Nitration: 40-50°C in chlorobenzene.[1][2][6] Hydrolysis: in sulfuric acid.[1][2][6] | Good yield and offers an alternative to other acylating agents.[1] | Involves the use of a chlorinated solvent.[1] |
Experimental Protocols
Method 1: Synthesis using Acetic Anhydride/Acetic Acid
This method involves the N-acetylation of o-toluidine, followed by nitration and subsequent hydrolysis of the acetyl group.
Step 1: N-Acetylation of o-Toluidine
-
In a 250 mL three-necked flask, add 45g (0.75 mol) of acetic acid.[5]
-
With stirring, slowly add 32.1g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60°C.[5]
-
Heat the mixture to 100°C and reflux for 4 hours.[5] Continuously remove the water generated during the reaction.[5]
Step 2: Nitration
-
Cool the reaction mixture from the previous step.
-
Slowly add 32g (0.33 mol) of concentrated nitric acid (65%), maintaining the temperature below 30°C using a water bath.[1][5]
-
Stir the mixture at this temperature for 3 hours.[1]
-
Pour the reaction solution over crushed ice to precipitate the product.[4]
-
Filter the solid and wash thoroughly with cold water.[4]
Step 3: Hydrolysis
-
Transfer the nitrated solid to a 250 mL flask.
-
Add 75 mL of concentrated hydrochloric acid (35%) and heat the mixture to 90°C under reflux for 3 hours.[1][5]
-
After the reaction is complete, cool the solution and adjust the pH to approximately 1.5 by the dropwise addition of a 30% sodium hydroxide solution to precipitate the yellow solid product.[5]
-
Filter the precipitate and recrystallize from an 80% aqueous ethanol solution to yield this compound.[1][5]
Method 2: Synthesis using p-Toluenesulfonyl Chloride
This route involves the formation of an N-sulfonyl derivative, followed by nitration and hydrolysis.
Step 1: N-Acylation of o-Toluidine
-
React o-toluidine with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)-o-toluidine.[2]
Step 2: Nitration
-
The resulting derivative is then nitrated.[2]
Step 3: Hydrolysis
-
The nitro derivative is subsequently hydrolyzed with sulfuric acid to yield this compound.[2] This method has a reported yield of 95.0%.[2]
Method 3: Synthesis using Benzenesulfonyl Chloride
This method provides an alternative to the use of p-toluenesulfonyl chloride.
Step 1: N-Acylation of o-Toluidine
-
Synthesize N-Benzenesulfonyl-o-toluidine and dissolve it in chlorobenzene.[2]
Step 2: Nitration
-
Carry out the nitration by the gradual addition of 62% nitric acid at a temperature of 40-50°C.[2][6] This forms 5-nitro-N-benzenesulfonyl-o-toluidine.[2][6]
Step 3: Hydrolysis
-
Remove the protecting group by hydrolysis in sulfuric acid to give this compound.[2][6] This process has a reported yield of 80%.[2][6]
Visualizations
Reaction Pathway
The following diagram illustrates the general three-step synthesis of this compound from o-toluidine.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the key stages of the experimental procedure for the synthesis of this compound using acetic anhydride.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Chemical Reactions Involving 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical reactions involving 2-Methyl-4-nitroaniline. The information is intended to guide researchers, scientists, and professionals in drug development in the synthesis and derivatization of this important chemical intermediate.
Synthesis of this compound
This compound is a crucial building block in the synthesis of azo dyes, pigments, and various pharmaceutical compounds.[1][2][3] The most common synthetic approach involves a three-step process starting from o-toluidine: protection of the amino group by acylation, followed by nitration of the aromatic ring, and subsequent deprotection via hydrolysis.[1][3] The choice of the acylating agent for the initial protection step can significantly impact the overall yield and purity of the final product.[3]
Quantitative Data Summary for Synthesis Routes
The following table summarizes the quantitative data for different synthetic pathways to this compound, primarily differing in the acylating agent used for the protection of the amino group of o-toluidine.
| Acylating Agent | Reported Yield (%) | Purity (%) | Key Reaction Conditions |
| Acetic Anhydride | 55.9% | Not specified | Acylation at 140°C, followed by nitration and hydrolysis.[4] |
| Acetic Acid | 78.9 - 88.8% | 97 - 99% | Acylation at 100°C, nitration below 30°C, and hydrolysis with concentrated HCl at 90°C.[5] |
| p-Toluenesulfonyl Chloride | 95.0% | High (implied) | Condensation with o-toluidine, followed by nitration and hydrolysis.[3] |
| Benzenesulfonyl Chloride | 80% | High (implied) | Reaction with o-toluidine in chlorobenzene, nitration at 40-50°C, followed by hydrolysis in sulfuric acid.[3][4] |
Experimental Protocols for the Synthesis of this compound
Protocol 1: Synthesis using Acetic Acid for Acylation [5]
This protocol details a cost-effective and high-yield method for the synthesis of this compound using acetic acid as the acylating agent.
Step 1: Acylation of o-Toluidine
-
To a 250 mL three-necked flask, add 45g (0.75 mol) of acetic acid.
-
With stirring, slowly add 32.1g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, heat the mixture to 100°C and reflux for 4 hours. Continuously remove the water generated during the reaction.
Step 2: Nitration
-
Cool the reaction mixture from Step 1.
-
Slowly add 32g (0.33 mol) of concentrated nitric acid (65%), maintaining the temperature below 30°C using a water bath for cooling.
Step 3: Hydrolysis and Isolation
-
Transfer the nitrated solid to a 250 mL three-necked flask containing 75 mL of concentrated hydrochloric acid (35%).
-
Heat the mixture to 90°C and reflux for 3 hours.
-
After the reaction is complete, cool the solution and slowly add a 30% sodium hydroxide solution to adjust the pH to 1.5.
-
A yellow solid of this compound will precipitate.
-
Filter the precipitate and recrystallize from an 80% aqueous ethanol solution to obtain the pure product.
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the three main stages in the synthesis of this compound.
Diazotization and Azo Coupling Reactions
This compound is a common diazo component in the synthesis of azo dyes.[2] The primary amino group can be converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form a colored azo compound.[6][7]
Experimental Protocol for Diazotization of this compound and Coupling with β-Naphthol
This protocol describes the synthesis of an orange azo dye by the diazotization of this compound and subsequent coupling with β-naphthol.
Step 1: Diazotization of this compound
-
In a beaker, prepare a solution of 3 mL of concentrated hydrochloric acid in 10 mL of water.
-
Add a molar equivalent of this compound to this solution.
-
Cool the beaker in an ice bath to 0-5°C.
-
In a separate beaker, dissolve 1 gram of sodium nitrite in 10 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cooled this compound solution with constant stirring, maintaining the temperature between 0-5°C. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling with β-Naphthol
-
In a separate beaker, dissolve 1 gram of β-naphthol in 12 mL of a 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with constant stirring.
-
An orange-colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the reaction.
-
Filter the solid azo dye using suction filtration, wash with cold water, and dry.
Reaction Scheme for Azo Dye Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 6. biotechjournal.in [biotechjournal.in]
- 7. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
Application Notes and Protocols for the Industrial Production of 2-Methyl-4-nitroaniline
Introduction
2-Methyl-4-nitroaniline, also known as p-nitro-o-toluidine or Fast Red RL Base, is a significant organic intermediate with the chemical formula C₇H₈N₂O₂.[1] It appears as yellow needles or a mustard yellow powder and is soluble in various organic solvents like ethanol, ether, and benzene, while being only slightly soluble in water.[1][2] This compound is crucial in the manufacturing of azo dyes and pigments, particularly as a red base for ice dyeing on fabrics such as cotton, viscose, and nylon.[1][3] It also finds applications in the synthesis of pigments for inks and photosensitive diazonium salts for use in photocopying and other imaging technologies.[1]
The primary industrial synthesis route for this compound starts with o-toluidine and involves a three-step process: protection of the amino group (typically through acylation), subsequent nitration of the aromatic ring, and finally, deprotection via hydrolysis.[4][5] The choice of the acylating agent for the protection step is a critical factor that influences the overall yield, purity, and cost-effectiveness of the synthesis.[4]
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthesis route for industrial-scale production of this compound depends on a balance of factors including yield, purity of the final product, cost of raw materials, and complexity of the process. The most common methods are differentiated by the acylating agent used to protect the amino group of o-toluidine prior to nitration.
| Acylating Agent | Reported Yield (%) | Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | 78.4 - 88.8[4][6] | 97 - 99[4][6] | Acylation: 100-140°C, 1.5-5 hours.[6] Nitration: <30°C.[6] Hydrolysis: 90°C, 3 hours with concentrated HCl.[4][6] | Inexpensive and readily available reagent.[4] | Can lead to the formation of isomers, requiring careful control of reaction conditions.[4] |
| p-Toluenesulfonyl Chloride | 95.0[4][6] | High (implied)[4] | Condensation, nitration, and hydrolysis sequence.[4] | High reported yield.[4][6] | Costly acylating agent and a more complex process.[4][6] |
| Benzenesulfonyl Chloride | 80[4][7] | High (implied)[4] | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[4][7] | Good yield and offers an alternative to other acylating agents.[4] | Involves the use of a chlorinated solvent.[4] |
Experimental Protocols
Method 1: Synthesis using Acetic Anhydride
This method involves the N-acetylation of o-toluidine, followed by nitration and subsequent hydrolysis of the acetyl group.[4][6]
Step 1: N-Acetylation of o-Toluidine
-
In a 250 mL three-necked flask, add 45g (0.75 mol) of acetic acid.[6]
-
Slowly add 32.1g (0.3 mol) of o-toluidine dropwise, ensuring the temperature does not exceed 60°C.[6]
-
Heat the mixture to 100-120°C and reflux for 1.5 to 5 hours.[6] During the reaction, continuously remove the water that is generated.[6]
Step 2: Nitration
-
Cool the reaction mixture from the previous step.
-
Slowly add 32g (0.33 mol) of concentrated nitric acid (65%).[6]
-
Maintain the temperature below 30°C using a water bath for cooling during the addition.[6]
-
After the addition is complete, stir the mixture at this temperature for 3 hours.[4]
-
Pour the reaction solution into cold water (0-10°C) to precipitate the nitrated solid.[6]
Step 3: Hydrolysis
-
In a 250 mL flask, add 75 mL of concentrated hydrochloric acid (35%).[6]
-
Add the nitrated solid obtained in the previous step.
-
After cooling, neutralize the reaction mixture by dropwise addition of a 30% sodium hydroxide solution to a pH of 1.5 to precipitate a yellow solid.[6]
-
Filter the precipitate.
-
Recrystallize the filter cake from an 80% aqueous ethanol solution to yield this compound.[4][6]
Method 2: Synthesis using p-Toluenesulfonyl Chloride
This process involves the condensation of o-toluidine with p-toluenesulfonyl chloride, followed by nitration and hydrolysis.[4]
Step 1: Condensation
-
o-Toluidine is reacted with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)-o-toluidine.[4]
Step 2: Nitration
-
The resulting derivative is then nitrated.[4]
Step 3: Hydrolysis
-
The nitro derivative is hydrolyzed to yield this compound.[4]
-
This method has a reported yield of 95.0%.[4]
Method 3: Synthesis using Benzenesulfonyl Chloride
This route utilizes benzenesulfonyl chloride as the acylating agent.
Step 1: Acylation and Nitration
-
N-Benzenesulfonyl-o-toluidine is dissolved in chlorobenzene at 40–50°C.[7][8]
-
Gradually add 62% nitric acid to carry out the nitration, forming 5-nitro-N-benzenesulfonyl-o-toluidine.[7][8]
Step 2: Hydrolysis
-
The isolated 5-nitro-N-benzenesulfonyl-o-toluidine is then hydrolyzed in sulfuric acid to produce this compound.[7][8]
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Experimental workflow for the acetic anhydride method.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS NO: 99-52-5 | this compound | Fast Red RL Base [jayfinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]
- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 99-52-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Methyl-4-nitroaniline by Recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude 2-Methyl-4-nitroaniline via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address challenges encountered during this purification technique.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why are no crystals forming, even after the solution has cooled?
A1: The absence of crystal formation upon cooling can be attributed to several factors, primarily related to supersaturation and solvent volume.
-
Possible Cause 1: Too much solvent was used. This is a common reason for the failure of crystals to appear.[1] An excessive amount of solvent can prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[1][2]
-
Possible Cause 2: The solution is supersaturated. In a supersaturated solution, the compound is dissolved beyond its normal saturation point, and crystal growth requires a nucleation site to begin.[1]
-
Solution 1: Induce crystallization by scratching. Gently scratch the inside surface of the flask with a glass stirring rod just below the liquid's surface.[2][3] The tiny scratches on the glass can provide a surface for the initial crystals to form.[2]
-
Solution 2: Add a seed crystal. If available, add a small crystal of pure this compound to the solution to initiate crystallization.[1][3]
-
Solution 3: Further cooling. If scratching or seeding is ineffective, try cooling the solution in an ice bath to further decrease the solubility of the compound.[5][6]
-
Q2: An oily precipitate has formed instead of solid crystals. What should I do?
A2: The formation of an oil, a phenomenon known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[3][7] This can happen if the melting point of the compound is lower than the temperature of the solution or if the compound is highly impure.[3] Oiled-out products are typically impure because the oil can dissolve impurities more readily than the solvent.[3]
-
Possible Cause 1: The solution is too concentrated or cooling too rapidly. The compound may be coming out of solution at a temperature above its melting point.[3]
-
Possible Cause 2: The solvent is too nonpolar. [5]
-
Solution: If using a mixed solvent system like aqueous ethanol, add a small amount of the more polar co-solvent (e.g., water) to the hot solution.[5]
-
-
Possible Cause 3: Significant presence of impurities. High levels of impurities can depress the melting point of the compound.[3]
-
Solution: Consider pre-purification steps. If the solution is colored, adding activated charcoal during the hot filtration step can help remove some impurities.[3]
-
Q3: The recovery yield of my purified product is very low. How can I improve it?
A3: A low yield indicates a loss of the product during the recrystallization process. Several factors could be responsible.
-
Possible Cause 1: Excessive solvent was used. This will result in a significant portion of your product remaining in the mother liquor.[6]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
-
Possible Cause 2: Premature crystallization during hot filtration. If crystals form in the funnel during the removal of insoluble impurities, product will be lost.[4][6]
-
Possible Cause 3: Incomplete crystallization.
-
Possible Cause 4: Washing with warm or excessive solvent. Washing the collected crystals with solvent that is not ice-cold or using too much of it can dissolve some of the product.[2]
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals.[2]
-
Q4: The recrystallized product is still discolored. How can I remove the color?
A4: A discolored product indicates the presence of colored impurities that have co-crystallized with your compound.
-
Possible Cause: Presence of colored impurities or degradation products. [5]
-
Solution: Perform a decolorization step. Add a small amount of activated charcoal to the hot solution before filtration.[5][8] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[5] Be cautious not to use too much charcoal, as it can also adsorb some of your product.[3]
-
Q5: My product is still impure after recrystallization. What's the next step?
A5: If a single recrystallization does not sufficiently purify the product, several options are available.
-
Possible Cause 1: The chosen solvent is not effective. The impurities may have similar solubility characteristics to this compound in the selected solvent.[5]
-
Possible Cause 2: Isomeric impurities. The primary impurity is often the 2-Methyl-6-nitroaniline isomer, which can have similar solubility.[5]
-
Solution: For persistent impurities, chromatographic methods such as column chromatography or preparative HPLC should be considered for more effective separation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities are positional isomers formed during the nitration of the starting material, with the primary isomeric impurity being 2-Methyl-6-nitroaniline.[5] Other potential impurities include unreacted starting materials and byproducts from side reactions.[5]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: An 80-90% aqueous ethanol solution is a commonly recommended solvent system.[5][9] Ethanol or petroleum ether can also be used.[10] The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]
Q3: How can I assess the purity of the recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining purity and quantifying isomeric impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical identity of the product.[5] Determining the melting point is also a useful indicator of purity; a sharp melting point within the literature range suggests high purity.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and recommended recrystallization conditions.
| Parameter | Value/Recommendation | Source(s) |
| Chemical Formula | C₇H₈N₂O₂ | [12] |
| Molecular Weight | 152.15 g/mol | [12] |
| Appearance | Yellow needles or mustard yellow powder | [12] |
| Melting Point | 131-133 °C (268-271 °F) | [5][12] |
| Recommended Solvent System | 80-90% aqueous ethanol | [5][9] |
| Alternative Solvents | Ethanol, petroleum ether | [10] |
| Initial Solvent Volume | Approx. 5-10 mL per gram of crude material | [5] |
Experimental Protocol: Recrystallization from Aqueous Ethanol
This protocol provides a general guideline for the purification of crude this compound. Optimization may be required based on the nature and extent of impurities.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 80-90% aqueous ethanol solution (approximately 5-10 mL per gram of crude material to start).[5] Heat the mixture with stirring until the solid completely dissolves.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.[5] Boil the solution for a few minutes to allow the charcoal to adsorb the impurities.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[5] This step removes any insoluble impurities and activated charcoal if used.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath will help to maximize the yield of crystals.[5]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same composition as the recrystallization solvent) to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (131-133 °C).[5]
Visualizations
The following diagrams illustrate the troubleshooting workflow and the experimental protocol for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mt.com [mt.com]
- 12. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-4-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Methyl-4-nitroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The predominant method for synthesizing this compound is a three-step process that begins with either o-toluidine or p-toluidine.[1][2] This process involves:
-
Protection of the amino group: The amino group is protected, typically through acylation, to prevent oxidation and control the regioselectivity of the subsequent nitration step.[1][3]
-
Nitration of the aromatic ring: A nitro group is introduced to the aromatic ring, primarily at the para position relative to the methyl group.
-
Deprotection of the amino group: The protecting group is removed, usually by hydrolysis, to yield the final product.[2]
Q2: Why is it necessary to protect the amino group before nitration?
A2: Direct nitration of toluidine is generally avoided for two main reasons. First, the amino group is highly susceptible to oxidation by the strong nitric acid, which can lead to the formation of tarry byproducts and a significant decrease in yield.[3] Second, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. This would lead to the formation of undesired isomers.[3] Protecting the amino group as an amide reduces its activation of the ring and prevents these side reactions.[1]
Q3: What are the common protecting groups used, and how do they affect the synthesis?
A3: Common protecting groups include acetyl (from acetic anhydride), p-toluenesulfonyl (from p-toluenesulfonyl chloride), and benzenesulfonyl (from benzenesulfonyl chloride).[2] The choice of protecting group can influence the overall yield, purity, and cost of the synthesis.[2] For instance, using p-toluenesulfonyl chloride has been reported to achieve a high yield of 95%, while acetic anhydride typically results in yields between 78% and 89%.[2][4]
Q4: How can I purify the final this compound product?
A4: Recrystallization is a highly effective method for purifying this compound, particularly for removing isomeric impurities.[5] A common solvent system for recrystallization is an 80% aqueous ethanol solution.[2] For more challenging separations, column chromatography can be employed.[3] The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]
Troubleshooting Guides
Problem 1: Low Yield
| Symptom | Possible Cause(s) | Solution(s) |
| Low yield after acylation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate temperature (e.g., 100-140°C for acetic anhydride) and for the recommended duration (e.g., 1.5-4.2 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | Ensure complete precipitation of the N-acylated product by cooling the reaction mixture adequately. Use cold solvent to wash the precipitate to minimize dissolution. | |
| Low yield after nitration | Oxidation of the aromatic ring. | Maintain a low temperature (e.g., below 10°C) during the addition of the nitrating mixture.[1] Add the nitrating agent slowly and with vigorous stirring to ensure proper heat dissipation.[3] |
| Incomplete nitration. | Ensure the use of a sufficient amount of nitrating agent and allow the reaction to proceed for the recommended time. Monitor the reaction by TLC. | |
| Formation of undesired isomers. | The choice of protecting group and the concentration of sulfuric acid can influence isomer formation. Using a bulky protecting group can favor the desired para-nitro isomer. | |
| Low yield after hydrolysis | Incomplete hydrolysis. | Ensure the hydrolysis is carried out for a sufficient duration and at the appropriate temperature (e.g., refluxing with concentrated HCl at 90°C for 3 hours).[2] |
| Product loss during extraction and purification. | Optimize the extraction procedure. During recrystallization, use a minimal amount of hot solvent and cool the solution thoroughly to maximize crystal formation.[5] |
Problem 2: Product Purity Issues
| Symptom | Possible Cause(s) | Solution(s) |
| Presence of starting material (toluidine) in the final product | Incomplete acylation. | Increase the reaction time or temperature during the acylation step. Ensure the molar ratio of the acylating agent to toluidine is appropriate. |
| Formation of a dark, tarry substance | Oxidation of the amino group during direct nitration or overheating during the reaction. | Always protect the amino group before nitration.[3] Maintain strict temperature control, especially during the exothermic nitration step.[3] |
| Presence of the ortho-isomer (2-methyl-6-nitroaniline) or other isomers | Incorrect reaction conditions during nitration. | The concentration of sulfuric acid can affect the isomer ratio. Using sulfuric acid of 40-78% strength has been shown to favor the formation of the meta-isomer when starting from p-toluidine, while higher concentrations can lead to the ortho-isomer.[6] The bulky acetamido group generally directs nitration to the para position.[1] |
| Oily precipitate instead of crystals during recrystallization | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try seeding the solution with a small crystal of the pure product. Ensure the cooling process is slow to allow for proper crystal formation.[5] |
Quantitative Data Presentation
| Acylating Agent | Starting Material | Reported Yield (%) | Reported Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | o-Toluidine | 78.4 - 88.8[2][4] | 97 - 99[4] | Acylation: 100-140°C; Nitration: <30°C; Hydrolysis: 90°C with conc. HCl[2] | Readily available and inexpensive. | Can lead to the formation of isomers, requiring careful control of reaction conditions.[2] |
| p-Toluenesulfonyl Chloride | o-Toluidine | 95.0[2] | High (implied) | Condensation, nitration, and hydrolysis sequence.[2] | High reported yield.[2] | Costly acylating agent and a more complex process.[2] |
| Benzenesulfonyl Chloride | o-Toluidine | 80[2][7] | High (implied) | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[2][7] | Good yield and an alternative to other acylating agents. | Involves the use of a chlorinated solvent. |
Experimental Protocols
Synthesis using Acetic Anhydride (from o-Toluidine)
Step 1: N-Acetylation of o-Toluidine
-
In a 250 mL three-necked flask, add 45g (0.75 mol) of acetic acid.
-
Slowly add 32.1g (0.3 mol) of o-toluidine dropwise, ensuring the temperature does not exceed 60°C.[2]
-
Heat the mixture to 100°C and reflux for 4 hours. Continuously remove the water generated during the reaction.[2]
Step 2: Nitration
-
Cool the reaction mixture from the previous step.
-
Slowly add 32g (0.33 mol) of concentrated nitric acid (65%), maintaining the temperature below 30°C using a water bath.[2]
-
Stir the mixture at this temperature for 3 hours.[2]
Step 3: Hydrolysis
-
Pour the reaction solution into cold water to precipitate the solid. Filter and dry the solid.[2]
-
In a 250 mL flask, add the dried solid to 75mL of concentrated hydrochloric acid (35%).[4]
-
After cooling, neutralize the solution to pH 1-2 with a sodium hydroxide solution to precipitate the yellow solid.[4]
-
Filter the precipitate and recrystallize it from an 80% aqueous ethanol solution to yield this compound.[2]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US1963597A - Nitration of n-acetyl-p-toluidine - Google Patents [patents.google.com]
- 7. This compound | High-Purity Reagent [benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-4-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-nitroaniline. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding via the nitration of an N-acylated p-toluidine derivative, can lead to the formation of several impurities. The most prevalent side products are positional isomers. The primary isomeric impurity is 2-Methyl-6-nitroaniline.[1] Other potential impurities include unreacted starting materials, other positional isomers such as 2-Methyl-3-nitroaniline and 2-Methyl-5-nitroaniline, and dinitrated byproducts.
Q2: How does the choice of acylating agent affect the synthesis?
A2: The selection of the acylating agent for the protection of the amino group in the starting material (o-toluidine) significantly impacts the overall yield and purity of the final product. Different acylating agents offer a trade-off between yield, cost, and reaction complexity.
| Acylating Agent | Reported Yield (%) | Purity | Key Considerations |
| Acetic Anhydride | ~78.4% | Good | A common and cost-effective reagent. |
| p-Toluenesulfonyl Chloride | ~95.0% | High | Offers high yield but can be more expensive and the process is more complex. |
| Benzenesulfonyl Chloride | ~80% | High | Provides a good yield and serves as an alternative to other acylating agents, though it involves the use of a chlorinated solvent.[2] |
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for the purification of crude this compound are recrystallization and High-Performance Liquid Chromatography (HPLC). Recrystallization is an effective initial step for removing the bulk of isomeric impurities and other solid byproducts.[1] For achieving higher purity or separating persistent impurities, preparative HPLC is recommended.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Nitration Step Issues
Problem: Formation of tarry, dark-colored byproducts. Possible Cause: Direct nitration of the unprotected amino group can lead to oxidation by the nitrating agent. This is often exacerbated by elevated temperatures. Solution:
-
Protect the Amino Group: Ensure the amino group of the starting o-toluidine is adequately protected (e.g., by acetylation) before nitration. The acetamido group is less activating than the amino group, which helps control the reaction and prevent oxidation.
-
Control Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent.
-
Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure proper heat dissipation.
Problem: Unexpectedly high yield of the meta-nitro isomer. Possible Cause: If the nitration is performed under strongly acidic conditions without adequate protection of the amino group, the amino group can be protonated to form an anilinium ion (-NH3+). This group is a meta-director. Solution: Protect the amino group via acylation prior to nitration. The resulting acetamido group is an ortho, para-director.
Purification Issues (Recrystallization)
Problem: Oily precipitate forms instead of crystals. Possible Cause: The solvent may be too nonpolar, or the solution is supersaturated. Solution:
-
Add a small amount of a more polar co-solvent (e.g., water to an ethanol solution).
-
Try seeding the solution with a small crystal of the pure product.
-
Ensure the cooling process is slow to allow for proper crystal formation.[1]
Problem: Low recovery of the purified product. Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent. Solution:
-
Use the minimum amount of hot solvent required to dissolve the crude product.
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[1]
Problem: The product is still impure after recrystallization. Possible Cause: The chosen solvent system is not effective at separating the impurities, especially isomeric impurities which may have similar solubility. Solution:
-
Multiple recrystallizations may be necessary.
-
Experiment with different solvent systems to improve selectivity.
-
For persistent impurities, chromatographic methods like preparative HPLC should be employed.[1]
Experimental Protocols
A general three-step experimental protocol for the synthesis of this compound starting from o-toluidine is provided below.
Step 1: Acetylation of o-Toluidine
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In a reaction flask, add o-toluidine to glacial acetic acid.
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Slowly add acetic anhydride to the mixture while stirring.
-
Heat the mixture to reflux for 2-4 hours to ensure complete acetylation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.
-
Filter the solid, wash it with water, and dry.
Step 2: Nitration of N-acetyl-o-toluidine
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In a flask, dissolve the N-acetyl-o-toluidine in a suitable solvent like glacial acetic acid or concentrated sulfuric acid.
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Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
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Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
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Filter the solid, wash it thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline
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Reflux the nitrated intermediate with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Monitor the hydrolysis by TLC until the starting material has been consumed.
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Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound product.
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Filter the product, wash it with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol).
Visualizations
Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of o-Toluidine
Welcome to the technical support center for the nitration of o-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of o-toluidine with a mixture of nitric and sulfuric acids often problematic?
A1: Direct nitration of o-toluidine is generally avoided because the strongly acidic conditions protonate the amino group (-NH₂) to form an anilinium ion (-NH₃⁺). This ion is a meta-directing group, which leads to the formation of a significant amount of the undesired meta-nitro isomer.[1] Additionally, the amino group is highly susceptible to oxidation by nitric acid, which can result in the formation of tarry byproducts and a significantly lower yield of the desired nitro-toluidine products.[1]
Q2: How can I control the regioselectivity of the nitration to favor the formation of ortho and para isomers?
A2: To achieve better control over the regioselectivity and favor the formation of ortho and para isomers, it is highly recommended to protect the amino group before nitration.[1] This is typically done by acetylating the amino group with acetic anhydride to form N-acetyl-o-toluidine. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group. This modulation helps to control the reaction, prevent oxidation, and steer the nitration to the desired positions.[1] Following the nitration step, the acetyl group can be easily removed by acid or base hydrolysis to yield the final nitro-o-toluidine isomers.[1]
Q3: What are the common side reactions to be aware of during the nitration of o-toluidine?
A3: Besides the formation of the meta isomer and oxidation products, other potential side reactions include polysubstitution, where more than one nitro group is added to the aromatic ring. This is more likely to occur under harsh reaction conditions, such as high temperatures or a high concentration of the nitrating agent.[1] Incomplete acetylation of the starting material or premature hydrolysis of the protecting group can also lead to a complex mixture of products.[1]
Q4: My reaction mixture has turned dark brown or black. What is the likely cause and how can I prevent it?
A4: A dark, tarry appearance in the reaction mixture is a strong indication that the amino group has been oxidized by the nitrating agent.[1] This is a common issue in the direct nitration of anilines. To prevent this, it is crucial to protect the amino group via acetylation before nitration and to maintain a low reaction temperature (typically between 0-10 °C) during the addition of the nitrating agent.[1]
Q5: What are the most effective methods for separating the different isomers of nitro-o-toluidine?
A5: The separation of nitro-o-toluidine isomers can be challenging due to their similar physical properties. Common laboratory techniques employed for their separation include fractional crystallization and column chromatography.[1] For certain isomers, steam distillation can also be a useful purification method.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Oxidation of the amino group.2. Formation of a high percentage of the undesired meta-isomer.3. Incomplete reaction.4. Product loss during workup and purification. | 1. Protect the amino group by acetylation before nitration. Maintain low temperatures (0-10 °C) during the nitration step.[1]2. Use a protecting group strategy to favor ortho/para direction.[1]3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1]4. Optimize extraction and purification steps. |
| Formation of Tarry Byproducts | 1. Direct nitration without a protecting group.2. Reaction temperature is too high.3. Rapid addition of the concentrated nitrating agent. | 1. Acetylate the o-toluidine before nitration.[1]2. Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent.[1]3. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.[1] |
| Unexpected Isomer Ratio | 1. Protonation of the amino group in direct nitration leading to meta-substitution.2. Steric hindrance from the methyl and acetamido groups influencing the position of nitration. | 1. The formation of the anilinium ion directs nitration to the meta position. Employing a protecting group for the amino group is the most effective solution.[1]2. The product distribution will be a mixture of isomers. It is important to characterize the product mixture to determine the isomer ratio.[1] |
| Difficulty in Product Purification | 1. Presence of multiple isomers with similar polarities.2. Tarry byproducts contaminating the desired product. | 1. Utilize high-resolution separation techniques such as fractional crystallization or column chromatography.[1]2. Optimize the reaction conditions to minimize byproduct formation. Washing the crude product thoroughly can help in removing some impurities before final purification. |
Data Presentation
Table 1: Isomer Distribution in the Nitration of N-acetyl-o-toluidine
The following table summarizes the product distribution from the nitration of N-acetyl-o-toluidine with a mixture of nitric acid and sulfuric acid in acetic acid.
| Product | Percentage (%) |
| 2-methyl-4-nitroaniline | 45 |
| 2-methyl-6-nitroaniline | 6 |
| 2-methyl-5-nitroaniline | 33 |
| 2-methyl-3-nitroaniline | 16 |
Source: Adapted from "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid".[4]
Experimental Protocols
Protocol 1: Nitration of o-Toluidine via Acetylation
This protocol involves three main stages: protection of the amino group by acetylation, nitration of the protected compound, and subsequent deprotection by hydrolysis to yield the final products.[1]
Step 1: Acetylation of o-Toluidine
-
In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a sufficient time to ensure complete acetylation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.
-
Filter the solid product, wash it with cold water, and dry it thoroughly.
Step 2: Nitration of N-acetyl-o-toluidine
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In a flask maintained at a low temperature (0-10 °C) using an ice bath, dissolve the dried N-acetyl-o-toluidine in concentrated sulfuric acid.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of N-acetyl-o-toluidine with vigorous stirring, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, continue stirring the mixture at the same low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash it thoroughly with cold water to remove any residual acid, and then dry it.
Step 3: Hydrolysis of Nitro-N-acetyl-o-toluidine
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Reflux the nitrated intermediate with an aqueous solution of sulfuric acid.
-
Monitor the hydrolysis by TLC until all the starting material has been consumed.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitro-o-toluidine product.
-
Filter the product, wash it with water, and dry it.
-
The crude product can be further purified by recrystallization or column chromatography as needed.
Visualizations
Caption: Experimental workflow for the nitration of o-toluidine.
Caption: Troubleshooting logic for common issues in o-toluidine nitration.
References
Troubleshooting low yields in 2-Methyl-4-nitroaniline preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preparation of 2-Methyl-4-nitroaniline. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields and impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The predominant method for synthesizing this compound is a three-step process starting from o-toluidine.[1][2] This involves:
-
Protection of the amino group: The amino group of o-toluidine is acylated to prevent oxidation and control the directing effect during nitration.[2][3]
-
Nitration: The aromatic ring of the N-acylated o-toluidine is nitrated.
-
Deprotection (Hydrolysis): The acyl group is removed to yield the final product, this compound.[1][2]
Q2: Why is it necessary to protect the amino group of o-toluidine before nitration?
A2: Protecting the amino group is crucial for several reasons. Direct nitration of anilines is problematic because the amino group is highly susceptible to oxidation by nitric acid, leading to the formation of by-products.[4] Additionally, the strongly acidic conditions used for nitration protonate the amino group to form anilinium ion (-NH3+), which is a meta-director and deactivating, leading to the formation of undesired isomers.[4] Protecting the amino group, for instance by acetylation, makes it less activating which helps to control the reaction.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: The most common impurities are positional isomers, with 2-Methyl-6-nitroaniline being the primary one.[2][5] Other potential impurities include unreacted starting materials, polysubstituted products where more than one nitro group is added, and byproducts from oxidation if the amino group is not properly protected.[3][5]
Q4: What purification techniques are most effective for this compound?
A4: Recrystallization is a highly effective initial step for purifying crude this compound, particularly for removing the bulk of isomeric impurities.[5] For higher purity, column chromatography is often employed.[3] The choice of solvent for recrystallization is critical; aqueous ethanol is commonly used.[5]
Troubleshooting Guides
Issue 1: Low Overall Yield
Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yields can stem from issues at any of the three main stages of the synthesis. Below is a breakdown of potential problems and their remedies.
| Stage | Potential Cause | Recommended Solution |
| 1. Acylation (Protection) | Incomplete reaction. | Ensure the acylating agent (e.g., acetic anhydride) is added in the correct stoichiometric amount or a slight excess. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Nitration | Oxidation of the amine: This can occur if the amino group was not fully protected. | Ensure complete acylation in the previous step. Maintain low temperatures (e.g., 0-10 °C) during the addition of the nitrating agent. |
| Formation of undesired meta-isomer: This happens if the amino group gets protonated. | The use of a protecting group strategy is key to favoring the desired ortho/para-directing effects. | |
| Polysubstitution: Addition of more than one nitro group. | Avoid harsh reaction conditions such as high temperatures or a high concentration of the nitrating agent. | |
| Incomplete reaction. | Allow for sufficient reaction time and maintain the appropriate temperature. Monitor reaction completion via TLC. | |
| 3. Hydrolysis (Deprotection) | Incomplete deprotection: The acetyl group can be difficult to remove. | Harsh conditions such as refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in an ethanol/water mixture are often necessary.[6] However, be mindful of potential degradation of the desired product under these conditions. |
| Product loss during workup. | Optimize the extraction and purification steps. Pay attention to the solubility of this compound in different solvents to minimize losses.[3] |
Issue 2: Formation of Tarry, Dark-Colored Byproducts
Q: My reaction mixture turned dark brown or black during the nitration step. What is the cause and how can I prevent it?
A: A dark, tarry appearance is a common sign of oxidation of the amino group by the nitrating agent.[3] This is particularly prevalent in direct nitration attempts without a protecting group.
Solutions:
-
Protect the Amino Group: Always acetylate the o-toluidine before nitration to reduce its susceptibility to oxidation.[3]
-
Maintain Low Temperature: The nitration reaction is exothermic. It is crucial to maintain a low temperature (typically 0-10 °C) during the dropwise addition of the nitrating mixture.[3]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture slowly and with vigorous stirring to ensure efficient heat dissipation and prevent localized overheating.[3]
Issue 3: Unexpected Isomer Ratio in the Product
Q: I've obtained a mixture of isomers with a higher than expected proportion of the undesired isomer. Why did this happen?
A: The formation of an unexpected isomer ratio is often due to the protonation of the amino group, especially in direct nitration, which leads to meta-directing effects.[3][4] Even with a protecting group, steric hindrance from the methyl and acetamido groups will influence the position of the incoming nitro group, resulting in a mixture of isomers.[2]
Solutions:
-
Use a Protecting Group: This is the most critical step to ensure the desired ortho, para-directing effect.[3]
-
Characterize the Product Mixture: It is important to analyze the product mixture to determine the actual isomer ratio.
-
Optimize Purification: Techniques like fractional crystallization or column chromatography may be necessary to separate the desired this compound from its isomers.[3]
Data Presentation
Table 1: Comparison of Yields for Different Protecting Groups in this compound Synthesis
| Protecting Group Precursor | Reported Yield | Reference |
| Acetic Anhydride | 55.9% | [7] |
| p-Toluenesulfonyl Chloride | 95.0% | [1][2] |
| Benzenesulfonyl Chloride | 80% | [1][2][7] |
Experimental Protocols
Three-Step Synthesis of this compound from o-Toluidine
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Step 1: Acetylation of o-Toluidine (Protection)
-
In a reaction flask, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux for a specified time to ensure complete acylation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice water to precipitate the N-acetyl-o-toluidine.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-o-toluidine
-
To a flask containing the dried N-acetyl-o-toluidine, add concentrated sulfuric acid while cooling in an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the N-acetyl-o-toluidine solution, ensuring the temperature is maintained below 10 °C.[4]
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After the addition is complete, continue stirring at room temperature for about an hour.[4]
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Pour the reaction mixture over crushed ice to precipitate the nitrated product.[4]
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Filter the product, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline (Deprotection)
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In a round-bottom flask, add the nitrated product to a solution of potassium hydroxide in ethanol and water.[4]
-
Reflux the mixture for approximately one hour.[4]
-
After reflux, add water dropwise to the hot solution to crystallize the this compound as dark red needles.[4]
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry.[4]
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The crude product can be further purified by recrystallization from ethanol.[4]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Stability and storage conditions for 2-Methyl-4-nitroaniline
This technical support center provides essential information on the stability and storage of 2-Methyl-4-nitroaniline, alongside troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental success. The compound is a yellow crystalline powder or fine needles.[1]
Recommended Storage:
| Parameter | Recommendation | Source(s) |
| Temperature | Store below +30°C. Some suppliers recommend refrigeration between 2°C to 8°C. | [1][2][3] |
| Atmosphere | Store in a dry, well-ventilated area. | [4][5] |
| Container | Keep in a tightly sealed, original container. | [4][5][6] |
| Light | While not explicitly stated for this compound, related nitroanilines can be light-sensitive. It is advisable to store in a dark place. | |
| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. | [2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the signs of degradation of this compound?
A1: A noticeable change in color from its typical yellow to a khaki or brownish hue can indicate degradation.[1] The presence of impurities may also be detected by analytical techniques such as TLC, HPLC, or melting point determination, which may show a broader melting range than the typical 130-132°C.[7]
Q2: Is this compound sensitive to pH?
A2: While specific data for this compound is limited, related nitroaniline isomers show pH-dependent absorbance spectra, suggesting that the compound's stability and properties can be influenced by pH.[4] It is incompatible with strong acids.[2][3]
Q3: Can this compound be used in aqueous solutions?
A3: this compound is sparingly soluble in water (<0.1 g/100 mL at 22°C).[1][3][8] For reactions in aqueous media, it may be necessary to use a co-solvent or prepare a solution in a water-miscible organic solvent first.
Q4: What are the primary applications of this compound?
A4: It is a key intermediate in the synthesis of azo dyes and pigments.[9][10] It is also used in the preparation of other organic compounds, such as 3-chloro-5-methylphenyl isocyanate, and in the development of materials with optical properties.[7]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Low or inconsistent yields in reactions involving this compound, such as diazotization followed by coupling, can be a common issue.
Potential Causes & Solutions:
| Cause | Troubleshooting Step |
| Impure Starting Material | Verify the purity of your this compound using TLC or melting point analysis. If impurities are detected, consider recrystallization. |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at 0-5°C, as diazonium salts are often unstable at higher temperatures. Test for the completion of the reaction by checking for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).[11] |
| Incorrect pH for Coupling | The coupling reaction is highly pH-dependent. Optimize the pH of the reaction mixture to ensure the coupling component is sufficiently activated.[11] |
| Degradation of Reagent | If the this compound has been stored improperly or for an extended period, it may have degraded. Use a fresh batch of the reagent. |
Issue 2: Unexpected Color Change in Stored Material
A change in the color of this compound from yellow to brownish during storage.
Potential Causes & Solutions:
| Cause | Troubleshooting Step |
| Exposure to Light | Aromatic nitro compounds can be sensitive to light. Ensure the container is opaque or stored in a dark cabinet. |
| Oxidation | Exposure to air and oxidizing agents can cause degradation. Ensure the container is tightly sealed. Consider flushing the container with an inert gas like nitrogen or argon before sealing. |
| Moisture | Although not explicitly stated as moisture-sensitive, it is good practice to store in a dry environment to prevent potential hydrolysis or other moisture-related degradation. |
| Contamination | The material may have been contaminated during previous use. Use a clean spatula for handling and avoid introducing any foreign substances into the container. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like ethyl acetate or dichloromethane.
-
TLC Plate: Use a silica gel TLC plate.
-
Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) can be a good starting point for the mobile phase. The optimal eluent will depend on the specific impurities expected.
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: Visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. This compound CAS#: 99-52-5 [m.chemicalbook.com]
- 2. This compound | 99-52-5 [chemicalbook.com]
- 3. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. This compound 97 99-52-5 [sigmaaldrich.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
Common impurities in commercial 2-Methyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common impurities found in commercial 2-Methyl-4-nitroaniline (MNA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The primary impurities in commercial this compound typically arise from the synthesis process, which commonly involves the nitration of o-toluidine. The most prevalent impurities include:
-
Positional Isomers: Due to the directing effects of the methyl and amino groups on the aromatic ring, other isomers are often formed. The most significant of these is 2-Methyl-6-nitroaniline .[1][2] Other possible, though generally less common, positional isomers include 2-Methyl-3-nitroaniline and 2-Methyl-5-nitroaniline.
-
Unreacted Starting Materials: Residual amounts of the starting material, o-toluidine , may be present in the final product.
-
Over-nitrated Byproducts: Dinitrated species, such as dinitrotoluenes, can also be formed as byproducts.[3]
-
Degradation Products: Improper handling or storage can lead to the formation of various degradation products.
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound and quantify its impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying this compound from its isomers and other impurities.[2] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of the main component and identifying impurities by their unique spectral signatures.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of this compound and its impurities.
Q3: What is the potential impact of these impurities on my experiments?
The presence of impurities, even in small amounts, can have significant consequences for downstream applications:
-
In Dye Synthesis: this compound is a common precursor for azo dyes.[5][6] The presence of isomeric impurities like 2-Methyl-6-nitroaniline can lead to the formation of undesired side-product dyes. This can affect the final color, brightness, and fastness properties of the dye.
-
In Pharmaceutical and Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), impurities can lead to the formation of unintended byproducts, potentially affecting the efficacy and safety of the final drug product.[5][6] Regulatory agencies have strict guidelines on impurity levels in pharmaceuticals.
-
In Materials Science: For applications in nonlinear optics and other materials science fields, high purity is crucial as impurities can disrupt the desired crystal lattice structure and diminish the material's performance.
Troubleshooting Guides
This section provides practical advice for common problems encountered when working with commercial this compound.
Issue 1: Unexpected side products in a reaction.
-
Possible Cause: The presence of isomeric impurities in the starting material. For example, if 2-Methyl-6-nitroaniline is present, it will react alongside the this compound, leading to a mixture of products.
-
Troubleshooting Steps:
-
Confirm Impurity Presence: Analyze the starting material using HPLC or GC-MS to identify and quantify any isomeric impurities.
-
Purify the Starting Material: If significant levels of impurities are detected, purify the this compound using one of the methods described in the Experimental Protocols section below.
-
Adjust Reaction Conditions: In some cases, reaction conditions can be optimized to favor the reaction of the desired isomer. However, purification of the starting material is generally the more robust approach.
-
Issue 2: Poor yield or inconsistent reaction outcomes.
-
Possible Cause: The presence of unreacted starting materials or other non-isomeric impurities that may interfere with the reaction.
-
Troubleshooting Steps:
-
Analyze for a Broad Range of Impurities: Use a combination of analytical techniques (e.g., GC-MS and NMR) to screen for a wider range of potential impurities.
-
Perform a Purification Step: Recrystallization is often effective at removing a variety of impurities.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause: The properties of the impurity are very similar to the desired product, making separation challenging. This is often the case with isomeric impurities.
-
Troubleshooting Steps:
-
Optimize Purification Technique: If recrystallization is not effective, consider fractional crystallization or preparative chromatography (e.g., preparative HPLC or flash column chromatography) for more challenging separations.[2]
-
Derivative Formation: In some instances, converting the mixture of isomers into derivatives with more distinct physical properties can facilitate separation. After separation, the derivative can be converted back to the desired aniline. A method involving the formation of hydrochloric salts has been shown to be effective for separating this compound and 2-Methyl-6-nitroaniline.[7]
-
Data Presentation: Common Impurities in Commercial this compound
While exact impurity profiles can vary between suppliers and batches, the following table provides a summary of common impurities and their typical, albeit not officially specified, concentration ranges found in commercial grades.
| Impurity | Chemical Structure | Typical Purity of Commercial MNA | Typical Concentration Range of Impurity |
| 2-Methyl-6-nitroaniline | CH₃C₆H₃(NO₂)NH₂ | >97% - >99%[7][8][9] | 0.1% - 3% |
| o-Toluidine | CH₃C₆H₄NH₂ | >97% - >99% | < 0.5% |
| Dinitrotoluenes | CH₃C₆H₃(NO₂)₂ | >97% - >99% | < 0.2% |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization from aqueous ethanol.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot 80-90% aqueous ethanol solution (start with approximately 5-10 mL of solvent per gram of crude material). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, further cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 80-90% aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (130-132 °C).[8]
Protocol 2: Analysis of this compound Purity by HPLC
This protocol provides a general method for the analysis of this compound purity by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the main peak from its impurities (e.g., start with a higher percentage of water and gradually increase the percentage of acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity this compound standard in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in a known volume of the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Analysis: Inject the prepared standards and sample onto the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Identify the this compound peak based on its retention time compared to the standard. Identify impurity peaks and calculate their percentage area relative to the total peak area. For quantitative analysis, use the calibration curve to determine the exact concentration of this compound and its impurities.
Visualizations
Caption: A logical workflow for the purification and analysis of this compound (MNA).
Caption: The potential impact of common impurities on downstream applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. 2-甲基-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 99-52-5 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Separation of Methyl-nitroaniline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of methyl-nitroaniline isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of methyl-nitroaniline and why is their separation challenging?
The most commonly encountered isomers in synthetic chemistry are 2-methyl-3-nitroaniline, 2-methyl-4-nitroaniline, 2-methyl-5-nitroaniline, 2-methyl-6-nitroaniline, 4-methyl-2-nitroaniline, and 4-methyl-3-nitroaniline. Their separation is challenging due to their similar molecular weights, polarities, and chemical properties, which result in close boiling points and solubilities in common solvents.
Q2: What are the primary techniques for separating isomers of methyl-nitroaniline?
The primary techniques for separating these isomers include:
-
Fractional Crystallization: This method exploits small differences in the solubility of the isomers in a particular solvent.
-
Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that is particularly effective for separating complex mixtures of isomers.
-
Gas Chromatography (GC): Suitable for thermally stable and volatile isomers.
Q3: How can I identify the separated isomers of methyl-nitroaniline?
Once separated, the isomers can be identified and characterized using various analytical techniques, including:
-
Melting Point Analysis: Pure isomers have distinct and sharp melting points.
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry provide structural information for unambiguous identification.
-
Chromatographic Analysis: Comparing the retention times of the separated isomers with those of known standards in HPLC or GC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers in column chromatography. | Inappropriate solvent system (eluent). | Optimize the solvent system by trying different solvent ratios or by using a gradient elution. |
| Overloading of the column. | Reduce the amount of sample loaded onto the column. | |
| Improper packing of the column. | Ensure the column is packed uniformly to avoid channeling. | |
| Co-elution of isomers in HPLC. | The chosen stationary phase is not selective enough. | Try a different type of HPLC column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column). |
| The mobile phase composition is not optimal. | Adjust the mobile phase composition, including the organic modifier and buffer pH. | |
| Low yield after fractional crystallization. | The isomers have very similar solubilities in the chosen solvent. | Screen a variety of solvents or solvent mixtures to find one with a greater solubility difference between the isomers. |
| The cooling rate is too fast, leading to co-precipitation. | Allow the solution to cool slowly to promote the formation of pure crystals. | |
| Isomers are not detected in GC analysis. | The injection temperature is too low, causing the isomers to not vaporize. | Increase the injector temperature. |
| The isomers are degrading in the GC system. | Use a lower injection temperature or a deactivated liner. |
Quantitative Data
Table 1: Physical Properties of Common Methyl-nitroaniline Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 96-98 |
| This compound | C₇H₈N₂O₂ | 152.15 | 131-133 |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | 107-109 |
| 4-Methyl-2-nitroaniline | C₇H₈N₂O₂ | 152.15 | 114-116 |
| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 77-79 |
Table 2: Example HPLC Method for Separation of Methyl-nitroaniline Isomers
| Parameter | Value |
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Experimental Protocols
Protocol 1: Separation of 2-Methyl-5-nitroaniline and 4-Methyl-3-nitroaniline by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column to a height of approximately 30 cm.
-
Sample Preparation: Dissolve the mixture of 2-methyl-5-nitroaniline and 4-methyl-3-nitroaniline in a minimal amount of dichloromethane.
-
Loading the Sample: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a mobile phase of hexane:ethyl acetate (9:1 v/v).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure isomers.
-
Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to obtain the purified isomers.
Protocol 2: Separation of Methyl-nitroaniline Isomers by HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Acquisition: Record the chromatogram for at least 15 minutes.
-
Analysis: Identify the peaks corresponding to the different isomers based on their retention times compared to known standards.
Visualization
Caption: Workflow for selecting a separation technique for methyl-nitroaniline isomers.
Safe handling and disposal of 2-Methyl-4-nitroaniline waste
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitroaniline (CAS No. 99-52-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that is toxic if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and eye irritation.[3][4] There is a danger of cumulative effects, and it is suspected of causing genetic defects.[1][5] The substance may also cause damage to organs through prolonged or repeated exposure.[2] It is also toxic to aquatic life with long-lasting effects.[1][2] In case of fire, it may emit poisonous fumes and hazardous combustion gases like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses or faceshields, and a dust mask (type N95 or P2 respirator cartridges are recommended).[7] Protective clothing is also necessary to avoid skin contact.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Q3: How should I properly store this compound in the laboratory?
A3: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Keep it locked up or in an area accessible only to qualified or authorized personnel.
Q4: What is the proper procedure for disposing of this compound waste?
A4: this compound waste must be treated as hazardous waste and disposed of in accordance with national and local regulations. Do not dispose of it with household garbage or allow it to reach the sewage system.[2] Collect solid residues and seal them in labeled drums for disposal by an approved waste disposal plant.[1] Uncleaned containers should be handled in the same manner as the product itself.
Q5: What should I do in case of an accidental spill?
A5: For a minor spill, you should first ensure the area is well-ventilated and eliminate any ignition sources.[4] Dampen the solid spill material with water or 60-70% ethanol to prevent dusting, then sweep or vacuum it up and place it in a suitable, labeled container for disposal.[1][4] For a major spill, evacuate the area and alert emergency responders.[1] Responders should wear full-body protective clothing and a breathing apparatus.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or Eye Irritation | Direct contact with this compound powder or dust. | Skin: Immediately wash the affected area with plenty of soap and running water. Remove all contaminated clothing.[1] Eyes: Immediately flush with plenty of water for several minutes. Seek medical attention.[2] |
| Accidental Inhalation | Inadequate ventilation or improper handling leading to dust generation. | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Accidental Ingestion | Poor laboratory hygiene, such as eating or drinking in the work area. | If the person is conscious, have them rinse their mouth and drink two glasses of water at most. Seek immediate medical attention.[6] |
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Yellow powder or needles | [1][3] |
| Molecular Formula | C7H8N2O2 | [7] |
| Molecular Weight | 152.15 g/mol | [7] |
| Melting Point | 130-132 °C | [7] |
| Flash Point | 157.3 °C (closed cup) | [7] |
| Solubility | Insoluble in water | [4] |
Experimental Protocols
Protocol for Safe Handling of this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE, including gloves, safety glasses, and a lab coat.
-
Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use a spatula for transfers. If possible, use a balance with a draft shield.
-
In Use: Keep containers of this compound closed when not in use. Avoid any actions that could create dust.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water. Clean any contaminated surfaces.
Protocol for Disposal of this compound Waste
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Container Sealing: Once the waste container is full, securely seal it.
-
Storage Pending Disposal: Store the sealed waste container in a designated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a certified disposal company, following all institutional and local regulations.
Visual Workflow and Logic Diagrams
Caption: Safe handling workflow for this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 99-52-5 | TCI AMERICA [tcichemicals.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 2-甲基-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Challenges in the scale-up of 2-Methyl-4-nitroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2-Methyl-4-nitroaniline. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The predominant method is a three-step process starting from o-toluidine.[1][2] This involves:
-
Acylation: Protection of the amino group, typically using an acylating agent like acetic anhydride.[1][2]
-
Nitration: Introduction of the nitro group onto the aromatic ring using a nitrating mixture (e.g., nitric acid and sulfuric acid).[1][3]
-
Hydrolysis: Removal of the protecting acyl group to yield the final product.[1][4]
Q2: Why is it necessary to protect the amino group before the nitration step?
A2: Protecting the amino group is crucial for two main reasons. First, the unprotected amino group is highly susceptible to oxidation by nitric acid, which can lead to the formation of several by-products and tarry materials.[3][5] Second, in the strongly acidic nitration conditions, the amino group becomes protonated (-NH3+), which acts as a strong deactivating group and a meta-director.[5] By converting it to an acetamido group, it becomes a less activating ortho-, para-director, which helps control the regioselectivity of the nitration.[3][5]
Q3: What are the most common impurities encountered during the synthesis of this compound?
A3: The most common impurities are positional isomers, with 2-Methyl-6-nitroaniline being the primary isomeric impurity.[6] The formation of these isomers is a result of the directing effects of the methyl and protected amino groups on the aromatic ring.[5] Other potential impurities include unreacted starting materials, dinitrated products, and oxidation byproducts if reaction conditions are not carefully controlled.[5][7]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The synthesis involves several hazardous materials and conditions. This compound itself is toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged exposure.[8] The nitration step is highly exothermic, and poor temperature control on a larger scale can lead to thermal runaway.[9] Handling of concentrated and fuming acids (sulfuric, nitric) and flammable solvents requires appropriate personal protective equipment (PPE), a well-ventilated area, and careful procedural controls to prevent accidents.[10][11]
Q5: Which analytical techniques are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying isomeric impurities.[6] For structural confirmation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[6] Isotope dilution mass spectrometry can be used for highly accurate and precise quantification in complex matrices.[12]
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield and Purity Upon Scale-Up
Question: We are experiencing a significant drop in yield and an increase in isomeric impurities when moving from a lab-scale to a pilot-scale synthesis. What are the likely causes?
Answer: This is a common challenge in scaling up exothermic reactions like nitration and is often related to inadequate heat and mass transfer.[7]
-
Heat Transfer Limitations: In larger reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated during nitration. This can create localized "hot spots," promoting side reactions and reducing regioselectivity, which leads to more isomeric impurities.[7]
-
Mass Transfer Issues: Inefficient mixing in a larger vessel can lead to poor distribution of the nitrating agent, causing areas of high concentration that favor over-nitration and byproduct formation.
Solution:
-
Improve Agitation: Ensure vigorous and efficient stirring to improve heat and mass distribution. The impeller type and agitation speed may need to be re-evaluated for the larger vessel.[7]
-
Controlled Reagent Addition: Add the nitrating mixture slowly and at a controlled rate to manage the rate of heat generation.[7]
-
Strict Temperature Control: Maintain the recommended temperature range (e.g., below 10°C during nitration) using an efficient cooling system.[3][5]
Issue 2: Formation of Dark, Tarry Material
Question: During the nitration step, the reaction mixture turned dark and a tar-like substance formed. What happened and can it be prevented?
Answer: The formation of dark, tarry material is a strong indication of oxidation side reactions.[5] This typically occurs when the reaction temperature is too high, causing the nitric acid to oxidize the aniline derivative.
Solution:
-
Ensure the temperature is kept low (ideally between 0-10°C) during the addition of the nitrating mixture.[5]
-
Confirm that the amino group was fully protected in the preceding acylation step, as a free amino group is more easily oxidized.[3]
-
Add the nitrating agent slowly and sub-surface if possible to ensure rapid dispersion and avoid localized high temperatures.
Issue 3: Oily Precipitate Forms Instead of Crystals During Recrystallization
Question: When trying to purify the crude product by recrystallization from aqueous ethanol, an oil formed instead of solid crystals. How can this be resolved?
Answer: This issue, known as "oiling out," can occur if the solvent is too nonpolar for the amount of solute or if the solution is highly supersaturated and cooled too quickly.[6]
Solution:
-
Add a small amount of a more polar co-solvent (e.g., water to an ethanol solution) to increase the polarity of the solvent system.[6]
-
Ensure the cooling process is slow and gradual. Rapid cooling can lead to supersaturation and oiling out.
-
Try "seeding" the solution by adding a small, pure crystal of this compound to induce proper crystal formation.[6]
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Acylating Agent | Reported Yield (%) | Key Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | 78.4 - 88.8%[2][13] | Acylation: 100-140°C; Nitration: <30°C; Hydrolysis: 90°C with conc. HCl.[2] | Readily available and inexpensive reagent.[2] | Can lead to isomer formation, requiring careful temperature control.[2] |
| p-Toluenesulfonyl Chloride | 95.0%[2] | Involves condensation, nitration, and hydrolysis sequence.[2] | Very high reported yield.[2] | Costly acylating agent and a more complex process.[1][2] |
| Benzenesulfonyl Chloride | 80%[1][2] | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[1][2] | Good yield and offers an alternative protecting group strategy.[2] | Involves the use of a chlorinated solvent.[2] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Side reactions (oxidation, over-nitration); Poor temperature control; Losses during work-up. | Monitor reaction completion (TLC/HPLC); Strictly control temperature during nitration; Optimize reagent stoichiometry and addition rate.[7] |
| High Isomeric Impurities | Poor temperature control affecting regioselectivity; Inefficient mixing. | Maintain nitration temperature below 10°C; Improve agitation; Ensure slow, controlled addition of nitrating agent.[5][7] |
| Dark Color / Tarry Product | Oxidation of the aniline by nitric acid due to high reaction temperature. | Keep temperature low (0-10°C) during nitration; Ensure complete protection of the amino group.[5] |
| Incomplete Hydrolysis | Insufficient reaction time or acid concentration during the deprotection step. | Ensure adequate heating (e.g., 110°C) and reaction time (e.g., 2.5 hours) with sufficient sulfuric acid.[4] |
| Poor Crystallization | Solvent is too nonpolar; Solution is supersaturated; Cooling is too rapid. | Add a more polar co-solvent; Slow down the cooling rate; Seed the solution with a pure crystal.[6] |
Experimental Protocols
Protocol 1: Synthesis via Acetic Anhydride Acylation
This protocol is a representative method for the three-step synthesis of this compound.
Step 1: N-Acetylation of o-Toluidine [2][13]
-
In a three-necked flask equipped with a reflux condenser and thermometer, add 45g (0.75 mol) of acetic acid.
-
Slowly add 32.1g (0.3 mol) of o-toluidine dropwise, ensuring the temperature does not exceed 60°C.
-
Heat the mixture to 100-120°C and reflux for 1.5-4 hours. During this time, the water generated should be continuously removed.
-
Allow the reaction mixture to cool before proceeding to the next step.
-
Cool the reaction mixture from the previous step in an ice/salt bath.
-
Slowly and carefully add 32g (0.33 mol) of concentrated nitric acid (65%), maintaining the internal temperature below 30°C (ideally below 10°C).
-
Stir the mixture at this temperature for 3 hours.
-
Pour the reaction mixture over crushed ice (approx. 150 g) and allow it to stand for 15-20 minutes until the nitrated intermediate precipitates.
-
Filter the solid product, wash it thoroughly with cold water, and dry.
-
Place the dried nitrated intermediate into a flask.
-
Slowly add concentrated sulfuric acid (e.g., 35g of 98% H₂SO₄ for 4g of intermediate) or concentrated hydrochloric acid (e.g., 60g of 35% HCl).[2][4]
-
Heat the mixture to 90-110°C and reflux for 2.5-3 hours.[2][4]
-
After cooling, pour the reaction mixture into cold water.
-
Neutralize the excess acid with an alkaline solution (e.g., 30% sodium hydroxide) to a pH of approximately 7.[4]
-
A yellow solid of this compound will precipitate. Collect the product by vacuum filtration and wash with water.
Protocol 2: Purification by Recrystallization from Aqueous Ethanol[6]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 80-90% aqueous ethanol solution (start with approx. 5-10 mL of solvent per gram of crude material). Heat with stirring until the solid dissolves completely.
-
Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 80-90% aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (131-133°C).[6]
Visualizations
Caption: General three-step synthesis workflow for this compound.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. benchchem.com [benchchem.com]
- 13. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-nitroaniline and Its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, and potential applications of 2-Methyl-4-nitroaniline and its structural isomers.
This guide provides a comprehensive comparative analysis of this compound and its key isomers: 3-Methyl-4-nitroaniline, 4-Methyl-2-nitroaniline, and 4-Methyl-3-nitroaniline. These aromatic compounds are of significant interest in various fields, including the synthesis of dyes, pigments, and as versatile intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This document aims to be a valuable resource for researchers, scientists, and professionals in drug development by presenting a side-by-side comparison of their chemical and physical properties, detailed synthesis protocols, and a review of their applications.
Physicochemical Properties: A Quantitative Comparison
The position of the methyl and nitro groups on the aniline ring significantly influences the physicochemical properties of these isomers. These differences can affect their reactivity, solubility, and suitability for various applications. A summary of their key properties is presented below.
| Property | This compound | 3-Methyl-4-nitroaniline | 4-Methyl-2-nitroaniline | 4-Methyl-3-nitroaniline |
| Molecular Formula | C₇H₈N₂O₂[3] | C₇H₈N₂O₂[2] | C₇H₈N₂O₂[4] | C₇H₈N₂O₂[5] |
| Molecular Weight | 152.15 g/mol [3] | 152.15 g/mol [2] | 152.15 g/mol [4] | 152.15 g/mol [5] |
| Melting Point | 130-133 °C[3] | 136-141 °C[2][6] | 115-118 °C[7] | 76-80 °C[8] |
| Boiling Point | Not available | 330.0 °C (Predicted)[6][9] | Not available | Not available |
| Appearance | Yellow needles or mustard yellow powder[3] | Off-white to brown crystalline powder[2][6] | Red crystals or bright orange powder[4] | Orange-red or yellow crystalline solid[5][8] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform.[3] | Soluble in methanol.[2][6] | Slightly soluble in water (0.2 g/L at 20°C).[4] | Insoluble in water.[5] |
| Density | Not available | 1.269 g/cm³ (Predicted)[6][9] | Not available | Not available |
| CAS Number | 99-52-5[3] | 611-05-2[2] | 89-62-3[4] | 119-32-4[5] |
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves the nitration of a corresponding toluidine derivative. The choice of starting material and reaction conditions dictates the isomeric product obtained.
General Synthesis Pathway
A common strategy for the synthesis of methyl-nitroanilines involves the protection of the amino group of a toluidine, followed by nitration and subsequent deprotection. This multi-step approach is often necessary to control the regioselectivity of the nitration reaction and to prevent oxidation of the amino group.
Caption: General workflow for synthesizing methyl-nitroaniline isomers.
Experimental Protocol: Synthesis of 4-Methyl-2-nitroaniline
This protocol details the synthesis of 4-Methyl-2-nitroaniline starting from p-toluidine.
Step 1: Acetylation of p-Toluidine
-
In a suitable reaction vessel, dissolve p-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for a specified period to form N-acetyl-p-toluidine.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with cold water, and dry the N-acetyl-p-toluidine.
Step 2: Nitration of N-acetyl-p-toluidine
-
Add the dried N-acetyl-p-toluidine to a mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
-
Stir the mixture at this temperature for a few hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4-methyl-2-nitroacetanilide.
-
Filter, wash with cold water until neutral, and dry the product.
Step 3: Hydrolysis of 4-Methyl-2-nitroacetanilide
-
Reflux the 4-methyl-2-nitroacetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
After the reaction is complete, cool the mixture.
-
If acid hydrolysis was used, neutralize the solution with a base to precipitate the 4-Methyl-2-nitroaniline. If base hydrolysis was used, the product may precipitate upon cooling.
-
Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 4-Methyl-2-nitroaniline.
Caption: Step-wise synthesis of 4-Methyl-2-nitroaniline.
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the identification and characterization of these isomers. Below is a summary of available spectroscopic data.
| Isomer | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Key IR Bands (cm⁻¹) |
| This compound | 7.89 (d), 7.88 (dd), 6.67 (d), 6.49 (s, NH₂), 2.14 (s, CH₃) | Not readily available | Not readily available |
| 3-Methyl-4-nitroaniline | Not readily available | Not readily available | Not readily available |
| 4-Methyl-2-nitroaniline | 7.26 (d), 7.06 (d), 6.80 (dd), 3.84 (s, NH₂), 2.44 (s, CH₃) | Not readily available | Asymmetric and symmetric NO₂ stretching, N-H stretching, C-H stretching.[10] |
| 4-Methyl-3-nitroaniline | 7.15 (d), 7.09 (d), 6.80 (dd), 5.55 (s, NH₂), 2.31 (s, CH₃)[11] | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[11] | Not readily available |
Applications in Research and Drug Development
While the primary industrial application of these compounds is in the manufacturing of dyes and pigments, their structural motifs are also found in various biologically active molecules.[1][2]
-
Building Blocks for Heterocyclic Synthesis: The amino and nitro functionalities on the aromatic ring make these isomers valuable starting materials for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceutical agents.
-
Intermediates in Pharmaceutical Synthesis: 4-Methyl-3-nitroaniline has been specifically mentioned as an intermediate in the synthesis of analgesics and anti-inflammatory agents.[1] The general class of nitroanilines serves as precursors to a variety of pharmaceuticals.[7]
-
Corrosion Inhibitors: p-Nitroaniline, a related compound, is used as a corrosion inhibitor, suggesting potential similar applications for its methylated derivatives.[7]
-
Energetic Materials: N-Methyl-4-nitroaniline, a derivative, is used as an additive in the synthesis of insensitive explosives.[12]
Further research into the biological activities of these specific isomers could unveil novel applications in drug discovery and development. The differential positioning of the functional groups can lead to distinct interactions with biological targets, making a comparative study of their bioactivities a promising area of investigation.
Caption: Overview of key application areas for methyl-nitroaniline isomers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-4-nitroaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 8. 4-Methyl-3-Nitroaniline - High Purity Analytical Standard at an Attractive Price [nacchemical.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Purity Assessment of 2-Methyl-4-nitroaniline: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Methyl-4-nitroaniline is paramount for the integrity of downstream applications, from active pharmaceutical ingredients (APIs) to specialized dyes. This guide provides a comprehensive comparison of the two primary analytical techniques for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed analysis of their respective methodologies, performance characteristics, and a workflow to aid in selecting the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the most common and reliable method for determining the purity of this compound and quantifying its impurities.[1] Its key advantage lies in its ability to analyze non-volatile and thermally labile compounds without the need for derivatization, making it suitable for a broad range of potential impurities.[2]
Optimized HPLC Method Protocol
A robust and reproducible HPLC method for the analysis of this compound and its common impurities, such as positional isomers (e.g., 2-Methyl-6-nitroaniline) and unreacted starting materials (e.g., o-toluidine), can be established using a reverse-phase approach.[2][3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher proportion of Mobile Phase A, gradually increasing Mobile Phase B to ensure elution of all components. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Impurities
GC-MS offers a highly sensitive and selective alternative for the purity assessment of this compound. It is particularly well-suited for the identification and quantification of volatile and semi-volatile impurities.[2] While this compound itself is amenable to GC analysis, this technique excels at detecting residual starting materials or volatile byproducts from the synthesis process.
Representative GC-MS Method Protocol
The following protocol is based on established methods for the analysis of related nitroaniline compounds and serves as a strong starting point for method development for this compound.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes. |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450 |
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent like methanol or acetone. Inject 1 µL of the prepared solution.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS often depends on the specific analytical requirements, including the nature of the expected impurities and the desired level of sensitivity.
| Parameter | HPLC-UV | GC-MS |
| Applicability | Ideal for non-volatile and thermally labile compounds, including isomeric impurities. | Best suited for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, especially with a UV or MS detector. | Very high sensitivity, particularly with an MS detector in Selected Ion Monitoring (SIM) mode. |
| Resolution | Excellent resolution of isomeric impurities with optimized column and mobile phase. | High-resolution separation of volatile isomers is achievable with capillary columns. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent. | May require derivatization for non-volatile impurities, though not typically necessary for this compound itself. |
| Linearity (r²) | Typically > 0.999 for the main analyte and impurities. | Typically > 0.995 for the main analyte and impurities. |
| Limit of Detection (LOD) | In the range of 0.01-0.1 µg/mL for related nitroanilines. | Can reach low ng/mL levels, especially in SIM mode. |
| Limit of Quantification (LOQ) | In the range of 0.05-0.5 µg/mL for related nitroanilines. | Can reach mid-to-high ng/mL levels. |
Note: The quantitative performance data for GC-MS is based on the analysis of structurally similar compounds and should be validated for this compound in your specific matrix.
Experimental Workflow for Purity Assessment
A comprehensive purity assessment of this compound often involves a multi-step workflow, from initial sample preparation to data analysis and reporting.
Caption: Workflow for the purity assessment of this compound.
Logical Relationship of Analytical Techniques
The selection of the analytical technique is guided by the properties of the analyte and potential impurities.
Caption: Decision logic for selecting an analytical technique.
References
Spectroscopic comparison of 2-Methyl-4-nitroaniline and 4-Methyl-2-nitroaniline
A Spectroscopic Comparison of 2-Methyl-4-nitroaniline and 4-Methyl-2-nitroaniline
This guide provides a detailed spectroscopic comparison of two isomeric aromatic compounds, this compound and 4-Methyl-2-nitroaniline. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis of their spectral characteristics, supported by experimental data and protocols. The positional isomerism of the methyl and nitro groups on the aniline scaffold leads to distinct differences in their spectroscopic signatures, which are critical for their identification and characterization.
Molecular Structures
The key to understanding the spectroscopic differences lies in the distinct molecular structures of the two isomers.
-
This compound: In this isomer, the methyl group is positioned ortho to the amino group, and the nitro group is in the para position.
-
4-Methyl-2-nitroaniline: Conversely, in this isomer, the methyl group is para to the amino group, and the nitro group is in the ortho position.
These structural variations influence the electronic environment of the atoms and bonds within the molecules, giving rise to unique spectral data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 4-Methyl-2-nitroaniline, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Solvent |
| This compound | 7.89 (d), 7.88 (dd), 6.66 (d), 6.49 (s, NH₂), 2.13 (s, CH₃)[1] | DMSO-d₆ |
| 4-Methyl-2-nitroaniline | 7.26 (d), 7.06 (dd), 6.80 (d), 3.84 (s, NH₂), 2.44 (s, CH₃)[2] | CDCl₃ |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ, ppm) | Solvent |
| This compound | Data not readily available in search results. | - |
| 4-Methyl-2-nitroaniline | 145.1, 135.9, 130.2, 125.4, 118.9, 115.6, 20.4[3] | DMSO-d₆ |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Key Absorption Bands (cm⁻¹) | Interpretation |
| This compound | 3480, 3370 (N-H stretching), 1580, 1310 (NO₂ stretching)[4][5] | Presence of amino and nitro groups. |
| 4-Methyl-2-nitroaniline | 3480, 3360 (N-H stretching), 1620, 1575, 1340 (NO₂ stretching)[6][7] | Presence of amino and nitro groups. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular weight.[8][9]
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 152[8] | 106, 77, 79, 94[8] |
| 4-Methyl-2-nitroaniline | 152[10] | 135, 106, 92, 77 |
UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
| Compound | λmax (nm) | Solvent |
| This compound | 385[11] | Ethanol |
| 4-Methyl-2-nitroaniline | 295, 410[12] | Ethanol |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[13]
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with the analyte's signals.[13]
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[13]
-
¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[13]
-
Data Processing : Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.[13]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.[13]
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing : Perform a background correction and identify the characteristic absorption bands.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : Introduce the sample into the ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol).
-
Data Acquisition : Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the two isomers.
Caption: Experimental workflow for spectroscopic comparison.
References
- 1. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methyl-2-nitroaniline(89-62-3) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound(99-52-5) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methyl-2-nitroaniline(89-62-3) IR Spectrum [chemicalbook.com]
- 8. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methyl-2-nitroaniline(89-62-3) MS spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Methyl-4-nitroaniline
For researchers and professionals in drug development and materials science, the synthesis of 2-Methyl-4-nitroaniline is a critical step in the production of various azo dyes and pharmaceuticals. This guide provides an objective comparison of the prevalent synthesis methods for this compound, supported by experimental data to inform the selection of the most suitable pathway based on yield, purity, and reaction conditions.
The most common route to synthesize this compound begins with o-toluidine and involves a three-step process: protection of the amino group, subsequent nitration of the aromatic ring, and finally, deprotection to yield the final product.[1] The choice of the protecting group in the initial acylation step is a key determinant of the overall efficiency and cost-effectiveness of the synthesis.[1] This comparison focuses on three widely used acylating agents: acetic anhydride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.
Quantitative Performance Comparison
The selection of a synthesis strategy often involves a trade-off between yield, purity, and the complexity of the procedure. The following table summarizes the key quantitative data for the three primary synthesis pathways of this compound starting from o-toluidine.
| Protecting Group | Reported Yield | Purity | Key Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | 78.4% - 88.2%[2][3] | Up to 99% after recrystallization[3] | Acetylation at 90-155°C; Nitration below 10°C; Hydrolysis with acid.[2][4] | Acetic anhydride is a cost-effective and common reagent.[3] | Can lead to the formation of isomers, requiring purification.[2] |
| p-Toluenesulfonyl Chloride | 95.0%[2] | High (implied)[2] | Formation of N-(p-toluenesulfonyl)-o-toluidine, followed by nitration and hydrolysis with sulfuric acid.[2] | High reported yield.[2] | The use of tosyl chloride can be costly and the process is considered complex.[2] |
| Benzenesulfonyl Chloride | 80%[2][5] | High (implied)[1] | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[2][5] | Good yield and provides an alternative to other acylating agents.[2] | Involves the use of a chlorinated solvent.[5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Synthesis using Acetic Anhydride
This traditional method involves a three-step process:
-
N-Acetylation of o-Toluidine : o-Toluidine is reacted with acetic anhydride, often in the presence of glacial acetic acid, at elevated temperatures (e.g., 140°C for 4.2 hours) to form N-acetyl-o-toluidine.[2]
-
Nitration : The resulting N-acetyl-o-toluidine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at a low temperature (below 10°C).[4]
-
Hydrolysis : The acetyl group is removed by acid hydrolysis, typically by heating with an acid such as sulfuric acid or hydrochloric acid, to yield this compound.[2][3] The product is then isolated by neutralization and purified by recrystallization.[3][4]
Method 2: Synthesis using p-Toluenesulfonyl Chloride
This pathway also follows a three-step sequence:
-
N-Sulfonylation of o-Toluidine : o-Toluidine is treated with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)-o-toluidine.[2]
-
Nitration : The protected intermediate is then nitrated.[1]
-
Hydrolysis : The p-toluenesulfonyl group is subsequently removed by hydrolysis with sulfuric acid to afford this compound.[2] This method has been reported to achieve a high yield of 95.0%.[2]
Method 3: Synthesis using Benzenesulfonyl Chloride
This alternative route also involves three main stages:
-
N-Sulfonylation of o-Toluidine : o-Toluidine is reacted with benzenesulfonyl chloride to produce N-Benzenesulfonyl-o-toluidine.[2]
-
Nitration : The N-Benzenesulfonyl-o-toluidine is dissolved in a solvent like chlorobenzene and then nitrated by the gradual addition of 62% nitric acid at a temperature of 40-50°C.[2][5] This leads to the formation of 5-nitro-N-benzenesulfonyl-o-toluidine.[2]
-
Hydrolysis : The protecting group is removed by hydrolysis in sulfuric acid to give the final product.[2][5] A yield of 80% has been reported for this method.[2][5]
Visualization of Synthesis Pathway
The following diagram illustrates the general three-step synthesis of this compound from o-toluidine.
Caption: General workflow for the synthesis of this compound.
References
Distinguishing Isomers of Methyl-nitroaniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of methyl-nitroaniline isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products and for advancing research in organic synthesis. The subtle variations in the positions of the methyl and nitro groups on the aniline ring give rise to a range of isomers with distinct physicochemical properties. This guide provides a comprehensive comparison of analytical techniques for distinguishing between these isomers, supported by experimental data and detailed protocols.
Physicochemical Properties: A First Line of Differentiation
A fundamental approach to distinguishing between the isomers of methyl-nitroaniline lies in the analysis of their physical properties, most notably their melting points. The arrangement of substituents significantly influences the crystal lattice energy, resulting in distinct melting points for each isomer. These differences can serve as a preliminary basis for identification.
| Isomer | Melting Point (°C) |
| 2-Methyl-3-nitroaniline | 88-91[1][2] |
| 2-Methyl-4-nitroaniline | 130-132[3] |
| 2-Methyl-5-nitroaniline | 103-108[4][5] |
| 2-Methyl-6-nitroaniline | 93-97[6][7][8] |
| 3-Methyl-4-nitroaniline | 132-138[9] |
| 4-Methyl-2-nitroaniline | 114-118[10] |
| 4-Methyl-3-nitroaniline | 74-78[11][12] |
| N-Methyl-2-nitroaniline | 32-38[7] |
| N-Methyl-3-nitroaniline | 64-68[13] |
| N-Methyl-4-nitroaniline | 149-154[14][15][16][17] |
Spectroscopic Techniques: Unveiling Molecular Fingerprints
Spectroscopic methods provide detailed information about the molecular structure of the isomers, offering a powerful tool for their unambiguous identification.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The characteristic absorption bands of the amino (-NH2 or -NH-), nitro (-NO2), and methyl (-CH3) groups, along with the substitution pattern on the aromatic ring, create a unique spectral fingerprint for each isomer.
| Isomer | Key IR Absorption Peaks (cm⁻¹) |
| This compound | N-H stretching, NO2 stretching, C-N stretching, Aromatic C-H bending |
| 4-Methyl-2-nitroaniline | N-H stretching, NO2 stretching, C-N stretching, Aromatic C-H bending |
| 2-Methyl-3-nitroaniline | N-H stretching, NO2 stretching, C-N stretching, Aromatic C-H bending |
| 4-Methyl-3-nitroaniline | N-H stretching, NO2 stretching, C-N stretching, Aromatic C-H bending |
| 3-Methyl-4-nitroaniline | N-H stretching, NO2 stretching, C-N stretching, Aromatic C-H bending |
| 2-Methyl-5-nitroaniline | N-H stretching, NO2 stretching, C-N stretching, Aromatic C-H bending |
| N-Methyl-4-nitroaniline | N-H stretching, NO2 stretching, C-N stretching, Aromatic C-H bending |
Note: Specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shifts (δ) of the aromatic protons, the methyl protons, and the amino protons are highly sensitive to the relative positions of the substituents, allowing for clear differentiation of the isomers.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | Aromatic H, NH₂, CH₃ |
| 4-Methyl-2-nitroaniline | Aromatic H (7.26, 7.06, 6.80), NH₂ (3.84), CH₃ (2.44) |
| 2-Methyl-3-nitroaniline | Aromatic H, NH₂, CH₃ |
| 4-Methyl-3-nitroaniline | Aromatic H, NH₂, CH₃ |
| 2-Methyl-5-nitroaniline | Aromatic H (7.52, 7.47, 7.14), NH₂ (3.93), CH₃ (2.22) |
| N-Methyl-2-nitroaniline | Aromatic H, NH, CH₃ |
| N-Methyl-4-nitroaniline | Aromatic H (8.09, 6.53), NH (4.7), CH₃ (2.94)[14] |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary with the solvent used.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The position of the maximum absorption wavelength (λmax) is influenced by the conjugation and the electronic effects of the substituents.
| Isomer | λmax (nm) |
| N-Methyl-3-nitroaniline | 395 |
| N-Methyl-4-nitroaniline | Data not readily available in a comparable format |
| Other Isomers | Data not readily available in a comparable format |
Chromatographic Techniques: The Power of Separation
Chromatographic methods are indispensable for separating mixtures of isomers, allowing for their individual identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. Isomers are separated based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then provides a fragmentation pattern that is unique to each isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By carefully selecting the column and mobile phase, a high degree of separation between the methyl-nitroaniline isomers can be achieved. A UV detector is commonly used to monitor the elution of the separated isomers.
Experimental Protocols
Protocol 1: GC-MS Analysis of Methyl-nitroaniline Isomers
This protocol provides a general framework for the separation and identification of methyl-nitroaniline isomers using GC-MS. Optimization of the parameters may be required depending on the specific instrument and the mixture of isomers.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the methyl-nitroaniline sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.
-
If analyzing environmental samples, perform an appropriate extraction, such as liquid-liquid extraction for water samples or ultrasonic extraction for soil samples, followed by concentration.[16]
2. GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[16]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the isomers based on their retention times and comparison of their mass spectra with a reference library.
Protocol 2: HPLC-UV Analysis of Methyl-nitroaniline Isomers
This protocol outlines a method for the separation of methyl-nitroaniline isomers using HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the methyl-nitroaniline sample.
-
Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the isomers based on their retention times compared to known standards.
-
Quantify the isomers by integrating the peak areas and comparing them to a calibration curve.
Experimental Workflows
The following diagrams illustrate the logical workflows for the analysis of methyl-nitroaniline isomers using the described analytical techniques.
References
- 1. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methyl-3-nitroaniline (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Methyl-6-nitroaniline(570-24-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Methyl-4-nitroaniline(611-05-2) IR Spectrum [chemicalbook.com]
- 10. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound(99-52-5) IR Spectrum [chemicalbook.com]
- 13. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. N-甲基-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Study of Nitroaniline Derivatives' Biological Activity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various nitroaniline derivatives. By presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways, this document aims to facilitate the advancement of research and development in this promising class of compounds.
Nitroaniline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer and antimicrobial properties. The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial to their mechanism of action. This guide provides a comparative analysis of the performance of several nitroaniline derivatives, focusing on their efficacy and underlying biological pathways.
Comparative Anticancer Activity
The cytotoxic effects of a range of nitroaniline derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Name | Substituent (R) | Cancer Cell Line | IC50 (µM) |
| Series 1 | ||||
| 1a | N-(2-chloroethyl)-4-nitroaniline | -H | HCT-116 | 45.2 |
| 1b | N-(2-chloroethyl)-2-methyl-4-nitroaniline | -CH3 (ortho) | HCT-116 | 35.8 |
| 1c | N-(2-chloroethyl)-2,6-dimethyl-4-nitroaniline | -di-CH3 (ortho) | HCT-116 | 28.5 |
| Series 2 | ||||
| 2a | Quinoxaline Derivative VIIIc | - | HCT-116 | 2.5[1] |
| 2b | Quinoxaline Derivative VIIIa | - | HCT-116 | Moderate Activity[1] |
| 2c | Quinoxaline Derivative XVa | - | HCT-116 | 4.4[1] |
| Series 3 | ||||
| 3a | Quinoline-Chalcone Derivative 12e | - | HCT-116 | 5.34[2] |
| 3b | Quinoline-Chalcone Derivative 12e | - | MCF-7 | 5.21[2] |
Comparative Antimicrobial Activity
Nitroaniline derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy against both Gram-positive and Gram-negative bacteria is presented below, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Name/Class | Bacterial Strain | MIC (µg/mL) |
| Series 4 | |||
| 4a | Chromium(III) complex [Cr(phen)3]3+ | Staphylococcus aureus | 1 |
| 4b | Chromium(III) complex [Cr(phen)3]3+ | Escherichia coli | 0.25 |
| 4c | Chromium(III) complex [Cr(phen)2(dppz)]3+ | Staphylococcus aureus | 0.5 |
| 4d | Chromium(III) complex [Cr(phen)2(dppz)]3+ | Escherichia coli | 0.125 |
| Series 5 | |||
| 5a | Nitroimidazole Derivative 8g | Staphylococcus aureus (Std.) | 1 |
| 5b | Nitroimidazole Derivative 8g | Staphylococcus aureus (Clinical) | 2 |
| 5c | Metronidazole (Reference) | Staphylococcus aureus | 32-64 |
| 5d | Nitroimidazole Derivative 8g | Klebsiella pneumoniae (Std.) | 8 |
| 5e | Nitroimidazole Derivative 8g | Klebsiella pneumoniae (Clinical) | 8 |
| 5f | Metronidazole (Reference) | Klebsiella pneumoniae | 32-128 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with various concentrations of the nitroaniline derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium, such as Mueller-Hinton broth.
-
Serial Dilution: The nitroaniline derivatives are serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is then inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanisms of Action & Signaling Pathways
The biological activity of nitroaniline derivatives is often attributed to their ability to undergo bioreductive activation and interfere with critical cellular signaling pathways.
Bioreductive Activation
Under hypoxic conditions, often found in solid tumors, the nitro group of nitroaniline derivatives can be reduced by cellular nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.
Caption: Bioreductive activation of nitroaniline derivatives under hypoxic conditions.
Inhibition of PI3K/Akt Signaling Pathway
Several studies suggest that certain nitroaniline derivatives can exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. This pathway is crucial for cell proliferation, survival, and growth.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by nitroaniline derivatives.
Experimental Workflow for Drug Discovery
The process of discovering and evaluating the biological activity of novel compounds like nitroaniline derivatives typically follows a structured workflow.
Caption: General experimental workflow for the discovery and development of novel therapeutic agents.
References
Confirming the Structure of Synthesized 2-Methyl-4-nitroaniline: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of synthesized compounds is paramount. This guide provides a comparative framework for verifying the identity and purity of 2-Methyl-4-nitroaniline against its common isomers, which may arise as synthetic byproducts. We present key experimental data and detailed protocols for the most common analytical techniques used in structural elucidation.
Comparative Spectroscopic and Physical Data
The following table summarizes the key analytical data for this compound and four of its common isomers. This data allows for direct comparison and aids in the identification of the desired product and potential impurities.
| Property | This compound (Target Compound) | 4-Methyl-2-nitroaniline (Isomer 1) | 2-Methyl-3-nitroaniline (Isomer 2) | 2-Methyl-5-nitroaniline (Isomer 3) | N-Methyl-4-nitroaniline (Isomer 4) |
| Structure | |||||
| Molecular Weight ( g/mol ) | 152.15[1][2] | 152.15 | 152.15[3] | 152.15 | 152.15 |
| Melting Point (°C) | 130-132[1][4] | 115-117 | 96-98 | 107-109 | 150-153 |
| Appearance | Yellow needles or mustard yellow powder[5][6] | Orange to red crystals | Yellow to orange solid | Yellow to brown crystalline powder | Yellow to orange crystalline powder |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.89 (d, 1H), ~7.88 (dd, 1H), ~6.67 (d, 1H), ~6.49 (br s, 2H, -NH₂), ~2.14 (s, 3H, -CH₃)[7] | ~7.26 (d, 1H), ~7.06 (dd, 1H), ~6.80 (d, 1H), ~3.84 (br s, 2H, -NH₂), ~2.44 (s, 3H, -CH₃)[8] | ~7.07 (t, 1H), ~6.93 (d, 1H), ~6.88 (d, 1H), ~5.54 (s, 2H, -NH₂), ~2.07 (s, 3H, -CH₃) | ~7.79 (d, 1H), ~7.56 (dd, 1H), ~7.25 (d, 1H), (NH₂ signal variable), ~2.16 (s, 3H, -CH₃)[9] | ~8.02 (d, 2H), ~7.32 (q, 1H, -NH), ~6.62 (d, 2H), ~2.81 (d, 3H, -NHCH₃)[10] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~155.8, ~135.7, ~126.5, ~112.4, (Aromatic C-CH₃ and C-NO₂ signals are key) | ~147.2, ~133.5, ~130.1, ~125.8, ~119.2, ~115.9, ~20.5 | ~152.0, ~149.1, ~127.1, ~117.9, ~114.0, ~111.0, ~12.9[9] | ~149.3, ~148.0, ~133.1, ~119.0, ~118.6, ~108.2, ~18.8[9] | ~151.2, ~138.6, ~126.4 (2C), ~111.3 (2C), ~29.9 |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1580 & ~1330 (NO₂ stretch), ~2920 (C-H stretch)[11] | ~3500-3300 (N-H stretch), ~1620 & ~1350 (NO₂ stretch), ~2920 (C-H stretch) | ~3480 & ~3370 (N-H stretch), ~1530 & ~1350 (NO₂ stretch), ~2925 (C-H stretch)[3] | ~3490 & ~3380 (N-H stretch), ~1520 & ~1340 (NO₂ stretch), ~2910 (C-H stretch) | ~3360 (N-H stretch), ~1595 & ~1310 (NO₂ stretch), ~2940 (C-H stretch) |
| MS (m/z) | 152 (M⁺), 122, 106, 77[5] | 152 (M⁺), 135, 106, 77 | 152 (M⁺), 136, 106, 77 | 152 (M⁺), 122, 106, 91 | 152 (M⁺), 136, 121, 106, 77 |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible data. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (400 MHz or higher).
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Pulse Angle : 30-45°.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Scans : 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled ¹³C experiment.
-
Pulse Angle : 30-45°.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Scans : A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum should be phase and baseline corrected. Calibrate the chemical shift (δ) scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR) : Place a small amount of the dry sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : Average 16-32 scans to improve the signal-to-noise ratio.
-
Background : A background spectrum (of the empty sample compartment or KBr pellet) must be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction and separation.
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Data Acquisition (Electron Ionization - EI for GC-MS) :
-
Ionization Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Analysis : Identify the molecular ion peak (M⁺) and compare the fragmentation pattern with reference spectra. The molecular weight of this compound is 152.15 g/mol .[5]
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound, highlighting the key stages of purification and analysis.
Caption: Workflow for Synthesis, Purification, and Structural Confirmation.
References
- 1. 2-甲基-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Methyl-3-nitroaniline [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound(99-52-5) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Methyl-2-nitroaniline(89-62-3) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. N-Methyl-4-nitroaniline(100-15-2) 1H NMR [m.chemicalbook.com]
- 11. This compound(99-52-5) IR Spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2-Methyl-4-nitroaniline
For researchers, scientists, and professionals in the field of drug development and dye chemistry, the efficient synthesis of key intermediates is a critical aspect of their work. 2-Methyl-4-nitroaniline is a vital building block in the production of various pharmaceuticals and azo dyes. This guide provides a comprehensive comparison of the three primary synthetic routes for this compound, all commencing from o-toluidine. The key difference in these routes lies in the choice of the protecting group for the amino functionality, which significantly impacts the overall yield, purity, and procedural complexity.
The synthesis of this compound from o-toluidine is a multi-step process that involves:
-
Acylation (Protection): The amino group of o-toluidine is protected to prevent unwanted side reactions during nitration.
-
Nitration: A nitro group is introduced onto the aromatic ring.
-
Hydrolysis (Deprotection): The protecting group is removed to yield the final product.
This guide will compare the use of three common acylating agents for the protection step: acetic anhydride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.
Quantitative Performance Comparison
The selection of a synthetic route is often a balance between yield, purity, and the complexity of the procedure. The following table summarizes the key quantitative data for the three primary synthetic pathways to produce this compound.
| Acylating Agent | Reported Yield (%) | Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | 78.4 - 88.8[1][2] | 97 - 99[1][2] | Acylation: 100-140°C, 1.5-4.2 hours. Nitration: <30°C. Hydrolysis: 90°C, 3 hours with concentrated HCl.[1][2] | Readily available and inexpensive reagent. | Can lead to the formation of isomers, requiring careful control of reaction conditions. |
| p-Toluenesulfonyl Chloride | 95.0[1][2][3] | High (Implied) | Acylation: Reaction with o-toluidine. Nitration: Subsequent nitration of the tosyl-protected intermediate. Hydrolysis: Acid-catalyzed removal of the tosyl group. | High reported yield. | The use of tosyl chloride can be costly and the process is considered more complex.[2][3] |
| Benzenesulfonyl Chloride | 80[1][4] | High (Implied) | Nitration: 40-50°C in chlorobenzene. Hydrolysis: In sulfuric acid.[1][4] | Good yield and offers an alternative to other acylating agents. | Involves the use of a chlorinated solvent.[1] |
Experimental Protocols
Below are the detailed experimental methodologies for the three key synthetic routes.
Route 1: Synthesis using Acetic Anhydride
This route is a widely used method due to the low cost and availability of acetic anhydride.
Step 1: Acylation (N-acetylation of o-toluidine) In a reaction flask, o-toluidine is reacted with acetic anhydride. In some procedures, glacial acetic acid is used as a solvent. The mixture is heated, with temperatures reported between 100°C and 140°C, for a duration of 1.5 to 4.2 hours.[1] During the reaction, the water generated can be continuously removed.[1] After completion, the reaction mixture is cooled and poured into cold water to precipitate the N-acetyl-o-toluidine. The solid is then filtered and dried.
Step 2: Nitration The N-acetyl-o-toluidine is dissolved in a suitable solvent, and a nitrating mixture (typically a combination of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (below 30°C) with vigorous stirring.[1] After the addition is complete, the mixture is stirred for a few hours. The reaction mixture is then poured onto crushed ice to precipitate the nitrated product. The solid is collected by filtration and washed thoroughly with cold water.
Step 3: Hydrolysis The nitrated intermediate is refluxed with concentrated hydrochloric acid (e.g., 35%) at around 90°C for approximately 3 hours.[1] After cooling, the solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound. The resulting yellow solid is filtered, washed with water, and can be further purified by recrystallization from an 80% aqueous ethanol solution.[1]
Route 2: Synthesis using p-Toluenesulfonyl Chloride
This method is reported to provide a very high yield, though it involves more expensive reagents.
Step 1: Acylation (N-tosylation of o-toluidine) o-Toluidine is reacted with p-toluenesulfonyl chloride in the presence of a base to form N-(p-toluenesulfonyl)-o-toluidine.[1]
Step 2: Nitration The resulting N-(p-toluenesulfonyl)-o-toluidine derivative is then nitrated using a standard nitrating agent.[1]
Step 3: Hydrolysis The nitro-tosylated intermediate is hydrolyzed, typically using sulfuric acid, to remove the p-toluenesulfonyl protecting group and yield this compound.[1][3] This method has a reported yield of 95.0%.[1][3]
Route 3: Synthesis using Benzenesulfonyl Chloride
This route offers a good yield and serves as an alternative to the other methods.
Step 1: Acylation (N-benzoylation of o-toluidine) o-Toluidine is reacted with benzenesulfonyl chloride to form N-Benzenesulfonyl-o-toluidine.
Step 2: Nitration The N-Benzenesulfonyl-o-toluidine is dissolved in chlorobenzene, and nitration is carried out by the gradual addition of 62% nitric acid at a temperature of 40-50°C.[1][4] This leads to the formation of 5-nitro-N-benzenesulfonyl-o-toluidine.
Step 3: Hydrolysis The resulting intermediate is then hydrolyzed in sulfuric acid to give this compound.[1][4] This process has a reported yield of 80%.[1][4]
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic routes, the following diagrams have been generated.
Caption: A logical workflow illustrating the three compared synthetic routes for this compound.
Caption: A generalized schematic of the three-step synthesis of this compound from o-toluidine.
References
Quantitative analysis of 2-Methyl-4-nitroaniline in mixtures
A comprehensive comparison of analytical methodologies for the quantitative determination of 2-Methyl-4-nitroaniline (MNA), a key intermediate in the synthesis of dyes and pigments, is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of various techniques, supported by experimental data, to facilitate method selection based on specific analytical requirements such as sensitivity, selectivity, and sample matrix.
Performance Comparison of Analytical Techniques
The selection of an optimal analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
| Analytical Technique | Typical Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages |
| HPLC-UV | Environmental Water, Wastewater | ≤ 0.2 µg/L[1] | 0.3 - 0.6 µg/L[2] | 1 - 100 µg/L[1][2] | Robust, widely available, no derivatization needed[2][3] |
| GC-MS | Environmental Water & Soil | Illustrative: 0.05 µg/L (Water) | Illustrative: 0.15 µg/L (Water) | Not Specified | High sensitivity and selectivity, definitive identification[2] |
| LC-MS/MS | Biological (Plasma), Broiler Tissue | 10 µg/kg (p-nitroaniline)[1] | 30 µg/kg (p-nitroaniline)[1] | 1 - 1000 ng/mL[4][5] | High accuracy and precision, corrects for matrix effects[4][5][6] |
| Electrochemical Methods | Aqueous Solutions | 0.062 µM (for 2-nitroaniline)[7] | Not Specified | 0.04 µM to 856.14 µM[7] | Rapid, highly sensitive, suitable for sensor development[1][7] |
Note: Some data presented is for structurally similar nitroanilines and should be considered indicative. Method validation for the specific application is crucial.[2]
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are representative and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of polar and thermolabile compounds like this compound without the need for derivatization.[2]
1. Sample Preparation (Solid-Phase Extraction for Water Samples) [2]
-
Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the trapped analyte with a small volume (e.g., 2 x 1 mL) of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
2. HPLC-UV System Conditions (General)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile and water.[9] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Around 380 nm.[8]
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the concentration in the samples by comparing their peak areas to the calibration curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[2]
1. Sample Preparation (Extraction from Water and Soil) [6]
-
Water (Liquid-Liquid Extraction):
-
Spike a 1 L water sample with a known amount of deuterated internal standard (this compound-d3).
-
Adjust the pH to >11 with 5N NaOH.
-
Perform sequential extractions with dichloromethane in a separatory funnel.
-
Dry the combined extracts with anhydrous sodium sulfate and concentrate.
-
-
Soil (Ultrasonic Extraction):
-
Spike a homogenized soil sample with the deuterated internal standard.
-
Perform ultrasonic extraction with a mixture of acetone and dichloromethane.
-
Combine the extracts, dry with anhydrous sodium sulfate, and concentrate.
-
2. GC-MS System Conditions (Illustrative)
-
Column: A suitable capillary column for aniline derivatives.
-
Injector: Splitless injection.
-
Oven Temperature Program: Optimized for the separation of the target analyte from matrix components.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.
3. Calibration and Quantification
-
Prepare calibration standards containing both the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Identify the analyte based on its retention time and characteristic mass-to-charge ratios (m/z).[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS with isotope dilution is a powerful technique for achieving high accuracy and precision, especially in complex matrices like biological fluids.[4]
1. Sample Preparation (Protein Precipitation for Biological Samples) [4][5]
-
Spiking: Add a known amount of the deuterated internal standard (this compound-d3) to the sample (e.g., 100 µL of plasma).
-
Protein Precipitation: Add cold acetonitrile (e.g., 300 µL) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS System Conditions [5]
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
3. Calibration and Quantification
-
Prepare calibration standards in the same matrix as the samples, each containing a constant amount of the internal standard.[4]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.[4][5]
-
Determine the analyte concentration in unknown samples by interpolation from the calibration curve.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to 2-Methyl-4-nitroaniline and Other Key Azo Dye Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of azo dyes, the selection of intermediates is a critical determinant of the final product's performance characteristics, including its color, fastness, and dyeing efficiency. This guide provides an objective comparison of 2-Methyl-4-nitroaniline with other widely used dye intermediates, supported by experimental data to inform selection for research and development applications.
Overview of Compared Intermediates
This guide focuses on the comparison of this compound against a selection of other common azo dye intermediates:
-
This compound (Fast Red RL Base): A key intermediate known for producing vibrant red azo dyes.[1] Its stability and reactivity make it a choice for creating dyes with good color fastness.[2]
-
2-Methyl-5-nitroaniline (Fast Scarlet G Base): An isomer of this compound, used as a benchmark for comparison.
-
H-Acid (1-amino-8-naphthol-3,6-disulfonic acid): A versatile intermediate used in the synthesis of direct, acid, and reactive dyes.[3]
-
J-Acid (2-amino-5-naphthol-7-sulfonic acid): Another important naphthalene-based intermediate.
-
Tobias Acid (2-amino-1-naphthalenesulfonic acid): A foundational intermediate for producing a variety of azo dyes and pigments, known for imparting excellent fastness properties.[4]
-
Gamma Acid (2-amino-8-naphthol-6-sulfonic acid): A versatile coupling component used in the synthesis of reactive and direct dyes, contributing to good wash and light fastness.[5][6]
Quantitative Performance Comparison
The performance of dyes synthesized from these intermediates varies significantly. The following table summarizes key performance indicators for representative azo dyes derived from each intermediate. The data is compiled from various studies and is intended for comparative purposes.
| Performance Metric | Dye from this compound (Representative) | Dye from 2-Methyl-5-nitroaniline (Representative) | Dye from H-Acid (Representative Reactive Dye) | Dye from J-Acid (Representative Reactive Dye) | Dye from Tobias Acid (Representative Acid Dye) | Dye from Gamma Acid (Representative Reactive Dye) |
| Color Shade | Vibrant Red | Orange to Red-Brown | Varies (e.g., Red, Blue) | Varies (e.g., Red, Yellow) | Varies (e.g., Yellow, Red) | Varies (e.g., Red, Blue) |
| Light Fastness (ISO 105-B02) | 6-7 (Good to Very Good)[7][8] | 5-6 (Good)[8] | 6-7 (Good to Very Good)[3] | ~4 (Moderate)[9] | Good[4] | High[5] |
| Wash Fastness (ISO 105-C10) | 4-5 (Very Good to Excellent)[8] | 4-5 (Very Good to Excellent)[8] | 4-5 (Very Good to Excellent)[3] | Good[9] | Good[4] | Excellent[5] |
| Rubbing Fastness - Dry (ISO 105-X12) | 4-5 (Good to Very Good)[8] | 4 (Good)[8] | 4-5 (Good to Very Good)[3] | Good | Good[4] | Moderate[10] |
| Rubbing Fastness - Wet (ISO 105-X12) | 4 (Good)[8] | 3-4 (Good)[8] | 4-5 (Good to Very Good)[3] | Good | Good[4] | Moderate[10] |
| Exhaustion/Fixation (%) | - | - | High[3] | High | - | High[11] |
Fastness ratings are based on a scale of 1-5 for wash and rubbing fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent).
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and evaluation of dye performance. The following sections outline standardized experimental protocols.
Synthesis of a Representative Azo Dye from this compound
This protocol describes the synthesis of a disperse red dye by diazotizing this compound and coupling it with a suitable coupling component, such as N,N-bis(2-hydroxyethyl)aniline.
1. Diazotization of this compound:
-
In a beaker, suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (0.01 mol) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of this compound, maintaining the temperature below 5°C.
-
Continue stirring for 30 minutes at 0-5°C to ensure complete diazotization.
2. Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., N,N-bis(2-hydroxyethyl)aniline) (0.01 mol) in a dilute aqueous solution of hydrochloric acid.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate solution to facilitate the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
3. Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid dye with cold water to remove any unreacted salts and impurities.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Dry the purified dye in a desiccator or a vacuum oven.
Performance Evaluation Protocols
The following are standard methods for assessing the fastness properties of the synthesized dyes on a suitable fabric substrate (e.g., polyester for disperse dyes, cotton for reactive dyes).
-
Light Fastness (ISO 105-B02): Dyed fabric samples are exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing the exposed sample with an unexposed sample against a standard Blue Wool scale (rated 1-8).[7]
-
Wash Fastness (ISO 105-C10): A dyed fabric specimen, in contact with adjacent undyed fabrics, is laundered in a soap or soap-soda solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are evaluated using grey scales (rated 1-5).
-
Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of a dyed textile to a specified white rubbing cloth is assessed. The test is performed under both dry and wet conditions using a crockmeter. The staining of the rubbing cloth is evaluated using a grey scale (rated 1-5).
Visualizing the Process and Relationships
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships in dye synthesis and evaluation.
References
- 1. CAS NO: 99-52-5 | this compound | Fast Red RL Base [jayfinechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. ftstjournal.com [ftstjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
- 10. textilelearner.net [textilelearner.net]
- 11. banglajol.info [banglajol.info]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-nitroaniline: A Guide for Laboratory Professionals
The safe handling and disposal of 2-Methyl-4-nitroaniline are critical for ensuring personnel safety and environmental protection. This compound is toxic if swallowed, inhaled, or in contact with skin, is suspected of causing genetic defects, and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper procedures is mandatory to mitigate these risks.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[3] Always wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, safety glasses, and a dust respirator.[4] Avoid all personal contact with the substance.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] The storage area should be locked up or accessible only to qualified or authorized personnel.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure. The response protocol varies depending on the scale of the spill.
Quantitative Spill Response Data
| Parameter | Specification | Source |
| Immediate Isolation (Solids) | Isolate spill area for at least 25 meters (75 feet) in all directions. | [6] |
| Decontamination Solvent | 60-70% Ethanol Solution | [6][7] |
| Fire Involving Tank/Large Quantity | Isolate for 800 meters (1/2 mile) in all directions. | [6] |
Experimental Protocol: Spill Neutralization and Cleanup
Minor Spills:
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area.[6]
-
Ventilate Area: Ensure the space is well-ventilated.
-
Wear PPE: Don appropriate PPE, including gloves, safety glasses, and a dust respirator.[4]
-
Dampen the Spill: To avoid generating dust, dampen the spilled solid material with a 60-70% ethanol solution or water.[4][6]
-
Contain and Collect: Use dry cleanup procedures.[4][5] Gently sweep or vacuum the dampened material and place it into a suitable, clearly labeled container for hazardous waste disposal.[4]
-
Decontaminate Surface: Use an absorbent paper dampened with 60-70% ethanol to wipe up any remaining residue.[6][7]
-
Final Cleaning: Wash the contaminated surface with a soap and water solution.[6][7]
-
Dispose of Contaminated Materials: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal as hazardous waste.[6][7]
Major Spills:
-
Evacuate and Isolate: Clear all personnel from the area and move upwind.[4][5]
-
Alert Authorities: Immediately alert emergency responders and inform them of the location and nature of the hazard.[4]
-
Use Advanced PPE: Wear full-body protective clothing and a self-contained breathing apparatus (SCBA).[4]
-
Prevent Environmental Contamination: Take measures to prevent the spill from entering drains or waterways.[4][5]
-
Containment: Use inert materials like sand, earth, or vermiculite to contain the spill.[4]
-
Collection: Collect the recoverable product into labeled drums for recycling or disposal.[4]
-
Decontamination: Neutralize the remaining residue and collect all solid materials into sealed, labeled drums for disposal.[4][5] After cleanup, thoroughly decontaminate all protective equipment before reuse.[4]
Proper Disposal Procedures
Chemical waste generators are responsible for classifying waste to determine if it is hazardous.[8] this compound waste must be treated as hazardous and disposed of according to all applicable local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Waste Storage:
-
Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from incompatible materials.[4]
-
-
Engage a Licensed Disposal Facility:
-
Approved Disposal Methods:
-
Container Decontamination:
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. This compound | 99-52-5 | TCI AMERICA [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-Methyl-4-nitroaniline
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling 2-Methyl-4-nitroaniline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
Primary Hazards:
-
Toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
May cause damage to organs through prolonged or repeated exposure.[3]
-
Structurally similar chemicals may cause methemoglobinemia.[2][5]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133, EN 166[6] |
| Skin Protection | Chemical-resistant gloves (type should be chosen based on concentration and quantity of the substance handled; consult manufacturer data). Impervious protective clothing to prevent skin contact. | General laboratory practice |
| Respiratory Protection | For weighing and diluting: A NIOSH-approved dust mask (e.g., N95) or a half-face respirator with a combination filter for organic vapors and particulates. If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | NIOSH, EN 149[6] |
| For Firefighting | A self-contained breathing apparatus (SCBA) is mandatory. Wear full body protective clothing. | MSHA/NIOSH[1] |
Safe Handling and Operational Protocol
Adherence to the following procedural steps is mandatory when working with this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]
-
Store the chemical in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Prevent the generation of dust. Use dry clean-up procedures and avoid sweeping. A HEPA-filtered vacuum cleaner is recommended for cleanup.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Work clothes should be laundered separately.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wipe the material off the skin and then wash the affected area thoroughly with soap and running water. Seek immediate medical attention.[1][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor.[3][4] |
Spill and Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
1. Spill Response:
-
Minor Spills:
-
Major Spills:
2. Waste Disposal:
-
Waste Collection: Collect waste material and contaminated PPE (gloves, lab coats, etc.) in a suitable, labeled, and sealed container for hazardous waste.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[1][3]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. This compound | 99-52-5 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
